Product packaging for Lehmannine(Cat. No.:CAS No. 58480-54-9)

Lehmannine

Cat. No.: B057778
CAS No.: 58480-54-9
M. Wt: 246.35 g/mol
InChI Key: WUVYENIUARJBNM-JLNYLFASSA-N
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Description

Lehmannine is a naturally occurring alkaloid of significant interest in pharmacological and parasitological research. Its primary characterized mechanism of action involves the potent and selective inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property positions this compound as a valuable chemical probe for studying cholinergic signaling pathways, synaptic function, and the pathophysiology of neurodegenerative conditions. Furthermore, its anthelmintic activity is a major focus of investigation, with researchers exploring its efficacy against a spectrum of parasitic nematodes. Studies aim to elucidate its specific molecular targets within parasites, its potential to overcome resistance to existing anthelmintics, and its overall mode of action. As a reference standard, high-purity this compound is essential for analytical studies, including the identification and quantification of the compound in biological samples or natural product extracts. This reagent is provided to support rigorous, reproducible scientific inquiry in these advanced fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O B057778 Lehmannine CAS No. 58480-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-3-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6,11-13,15H,2-5,7-10H2/t11-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVYENIUARJBNM-JLNYLFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(C=CCC3=O)C4C2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3[C@H](C=CCC3=O)[C@@H]4[C@H]2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207179
Record name Matridin-15-one, 12,13-didehydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58480-54-9
Record name Lehmannine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58480-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Matridin-15-one, 12,13-didehydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058480549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Matridin-15-one, 12,13-didehydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Lehmannine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lehmannine is a naturally occurring matrine-tetracyclic type alkaloid that has been isolated from the plant Sophora alopecuroides.[1] As a member of the quinolizidine alkaloid family, it shares a structural framework with other biologically active compounds. This document provides a comprehensive overview of the current knowledge on the chemical structure of this compound. While its complete physicochemical properties, detailed experimental protocols, and specific biological activities remain largely uncharacterized in publicly accessible literature, this guide consolidates the available information and provides a foundation for future research endeavors.

Chemical Structure and Identification

This compound possesses a complex tetracyclic quinolizidine core structure. Its systematic and molecular identifiers are crucial for unambiguous identification in research and development.

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name (1S,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-3-en-6-onePubChem
CAS Number 58480-54-9Biorbyt[2]
Molecular Formula C₁₅H₂₂N₂OBiorbyt[2]
Molecular Weight 246.35 g/mol Biorbyt[2]
SMILES String C1C[C@H]2CN3--INVALID-LINK--[C@@H]4[C@H]2N(C1)CCC4PubChem

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Physical State SolidInformation from commercial suppliers.
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Temperature -20°CRecommended by commercial suppliers.[2]

Spectroscopic Data

Comprehensive spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for this compound are not available in publicly accessible databases or literature. The structural elucidation was likely performed at the time of its initial isolation, but the detailed spectral assignments have not been widely disseminated.

Biological Activity and Mechanism of Action

This compound is classified as a matrine-type alkaloid.[1] Matrine and its derivatives, also isolated from Sophora species, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-tumor effects.[3][4][5] The total alkaloids from Sophora alopecuroides have demonstrated anti-tumor effects in mouse models.[6][7] However, specific biological activity data, such as IC₅₀ values for particular targets, for this compound itself have not been reported.

Currently, there is no information available regarding the specific signaling pathways modulated by this compound or its precise mechanism of action.

Table 3: Biological Activity Profile of this compound and Related Alkaloids

Compound/ExtractBiological ActivityQuantitative Data (IC₅₀)
This compound Data not availableData not available
Matrine Anti-tumor, anti-inflammatory, anti-viralNot specified for this compound
Total Alkaloids from Sophora alopecuroides Anti-tumorNot specified for this compound

Experimental Protocols

Detailed experimental protocols for the synthesis or a specific, reproducible isolation procedure for this compound, including yields and purification methods, are not described in the available literature. General methods for the extraction and isolation of alkaloids from Sophora alopecuroides have been published.[6][7] These typically involve extraction with an acidified solvent, followed by basification and extraction with an organic solvent, and subsequent chromatographic separation.

Logical Relationships and Future Directions

The current understanding of this compound is primarily limited to its chemical structure and its origin as a natural product. The lack of detailed experimental and biological data presents a significant opportunity for further research. The logical workflow for advancing the knowledge of this compound is outlined below.

Lehmannine_Research_Workflow Figure 1. Proposed Research Workflow for this compound A Isolation and Purification from Sophora alopecuroides B Structural Verification (NMR, MS, IR) A->B C Physicochemical Characterization (Solubility, Stability, etc.) B->C D In vitro Biological Screening (e.g., Cancer Cell Lines, Enzyme Assays) B->D E Identification of Active Targets D->E F Mechanism of Action Studies (Signaling Pathway Analysis) E->F G In vivo Efficacy and Toxicity Studies F->G H Lead Optimization and Drug Development G->H

Figure 1. Proposed Research Workflow for this compound

This workflow highlights the necessary steps to fully characterize this compound and evaluate its potential as a therapeutic agent. Key areas for immediate investigation include the development of a robust isolation protocol, full spectroscopic characterization, and broad-spectrum biological screening to identify potential therapeutic applications. The elucidation of its mechanism of action and the signaling pathways it may modulate will be critical for any future drug development efforts.

References

Lehmannine: A Technical Guide to a Matrine-Type Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lehmannine, a quinolizidine alkaloid with the chemical formula C15H22N2O, is a naturally occurring compound found in various plant species. Structurally identified as a matrine-type alkaloid, it is considered a synonym for (-)-sophocarpine. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its associated signaling pathways and potential therapeutic applications. Detailed experimental methodologies for the isolation and characterization of related compounds are presented, alongside a quantitative summary of its biological effects.

Discovery and Origin

This compound was first isolated from the plant Ammothamnus lehmannii, a member of the Fabaceae family. Its name is derived from the species name of the plant from which it was first identified. Subsequent research has also identified this compound as a constituent of various Sophora species, including Sophora flavescens and Sophora alopecuroides[1][2][3]. These plants have a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, cancer, and viral infections[2][3][4]. Chemically, this compound is classified as a matrine-type alkaloid, a group of tetracyclic quinolizidine alkaloids known for their diverse pharmacological activities[5].

Chemical Structure and Properties

The chemical structure of this compound corresponds to (-)-sophocarpine, with the systematic name (7aS,13aR,13bR,13cS)-dodecahydropyrido[2,1-f]dipyrido[1,2-a:1',2'-c][6][7]diazepin-10(8H)-one.

Table 1: Physicochemical Properties of this compound/(-)-Sophocarpine

PropertyValue
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
CAS Number6483-15-4[8]
AppearanceCrystalline solid
SolubilitySoluble in organic solvents such as DMSO[9]

Biological Activities and Therapeutic Potential

This compound, as a matrine-type alkaloid, exhibits a broad spectrum of biological activities that are of significant interest to researchers and drug development professionals. The primary therapeutic areas of investigation include anti-inflammatory, anti-cancer, and anti-arrhythmic effects.

Anti-inflammatory Activity

This compound and related matrine-type alkaloids have demonstrated potent anti-inflammatory properties. These effects are primarily mediated through the modulation of key inflammatory signaling pathways. Studies have shown that these compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6[1][9]. The anti-inflammatory actions are largely attributed to the inhibition of the NF-κB and MAPK signaling pathways[1][8].

Anti-cancer Activity

The anti-neoplastic potential of matrine-type alkaloids, including this compound, has been extensively studied. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. The proposed mechanisms of action involve the regulation of multiple signaling pathways critical for cancer cell survival and growth, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways[6][7][10].

Anti-arrhythmic Effects

Matrine-type alkaloids have been investigated for their potential to treat cardiac arrhythmias. Sophocarpine, a synonym for this compound, has been shown to be a blocker of hERG channels, which play a crucial role in cardiac action potential repolarization[8]. This activity suggests a potential therapeutic application in the management of certain types of cardiac arrhythmias.

Table 2: Summary of Biological Activities and Investigated Signaling Pathways

Biological ActivityKey FindingsInvestigated Signaling Pathways
Anti-inflammatory Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6)[1][9].NF-κB, MAPKs[1][8]
Anti-cancer Induction of apoptosis and inhibition of cell proliferation[10].PI3K/AKT/mTOR, Wnt/β-catenin[6][7]
Anti-arrhythmic Blockade of hERG potassium channels[8].Not explicitly detailed

Signaling Pathways

The diverse biological effects of this compound and other matrine-type alkaloids are a consequence of their ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Matrine-type alkaloids have been shown to inhibit this pathway in cancer cells, leading to decreased cell viability and induction of apoptosis[6][7].

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses. This compound's anti-inflammatory effects are mediated by its ability to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes[1][8].

NFkB_Pathway This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

General Extraction and Isolation Protocol
  • Plant Material : Dried and powdered roots of Sophora flavescens are typically used as the starting material[11].

  • Extraction : The powdered material is extracted with an organic solvent, commonly ethanol or methanol, using methods such as maceration or Soxhlet extraction[11].

  • Acid-Base Extraction : The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonia) to pH 9-10 and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Purification : The crude alkaloid fraction is further purified using chromatographic techniques. Column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), can be employed to isolate individual alkaloids, including this compound (sophocarpine).

Characterization

The structure of the isolated compound is confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy : To identify functional groups.

  • X-ray Crystallography : For unambiguous determination of the stereochemistry.

Conclusion

This compound, a matrine-type alkaloid synonymous with (-)-sophocarpine, represents a promising natural product with a wide range of pharmacological activities. Its anti-inflammatory, anti-cancer, and anti-arrhythmic properties, mediated through the modulation of key signaling pathways, make it a valuable lead compound for drug discovery and development. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized protocols for its isolation and clinical application. This technical guide provides a foundational resource for researchers and scientists working in the field of natural product chemistry and drug development.

References

In-Depth Technical Guide on the In Vitro Mechanism of Action of Lehmannine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesized overview based on currently available public information. The study of Lehmannine is an ongoing field of research, and new findings may emerge that further elucidate its mechanism of action.

Executive Summary

This compound is a natural product that has garnered interest for its potential therapeutic applications. In vitro studies have begun to unravel its mechanism of action, pointing towards a multi-targeted approach involving the inhibition of key signaling pathways implicated in cellular proliferation and survival. This document provides a comprehensive overview of the current understanding of this compound's in vitro activity, including quantitative data from various assays, detailed experimental protocols, and visual representations of the implicated signaling cascades.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize the key quantitative data available to date.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
UACC 903Melanoma2[1]
1205 LuMelanoma2[1]

Table 2: Effect of this compound on Cellular Proliferation

Cell LineConcentration (µM)Inhibition of Proliferation (%)Citation
Melanoma Cells2.540-80[1]

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment ConditionIncrease in ApoptosisCitation
Melanoma CellsLonger exposure600%[1]

Core Mechanism of Action: Disruption of Cholesterol Transport and Multi-Pathway Inhibition

The primary mechanism of action attributed to this compound in vitro is the disruption of cholesterol transport.[1] This initial event triggers a cascade of downstream effects, most notably the simultaneous inhibition of three critical signaling pathways that are often constitutively activated in cancer cells: the PI3K/Akt, MAPK, and STAT3 pathways.[1] By targeting these pathways, this compound effectively reduces cellular proliferation and induces apoptosis.[1]

PI3K/Akt Pathway Inhibition

This compound treatment leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[1] This inhibition occurs at concentrations between 3 to 6 µmol/L with an onset of action observed between 3 to 6 hours of treatment in melanoma cell lines.[1]

MAPK Pathway Inhibition

Similar to its effect on the PI3K/Akt pathway, this compound reduces the phosphorylation of Erk, a central component of the MAPK cascade.[1] This inhibitory effect is also observed within the 3 to 6 µmol/L concentration range and a 3 to 6-hour treatment window.[1]

STAT3 Pathway Inhibition

The inhibition of the STAT3 pathway by this compound manifests as a decrease in phosphorylated STAT3.[1] The onset of this inhibition appears to be slightly delayed compared to the PI3K and MAPK pathways, occurring from 12 hours of treatment with 3 to 6 µmol/L of this compound.[1]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the complex interactions involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.

Lehmannine_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CholesterolTransport Cholesterol Transport This compound->CholesterolTransport disrupts pAkt p-Akt This compound->pAkt inhibits pErk p-Erk This compound->pErk inhibits pSTAT3 p-STAT3 This compound->pSTAT3 inhibits PI3K PI3K CholesterolTransport->PI3K MAPK_pathway Ras/Raf/MEK CholesterolTransport->MAPK_pathway STAT3 STAT3 CholesterolTransport->STAT3 inhibition starts at 12h Akt Akt PI3K->Akt activates Akt->pAkt phosphorylates Apoptosis Apoptosis pAkt->Apoptosis inhibits Survival Cell Survival pAkt->Survival promotes Erk Erk MAPK_pathway->Erk activates Erk->pErk phosphorylates Proliferation Cell Proliferation pErk->Proliferation promotes STAT3->pSTAT3 phosphorylates pSTAT3->Proliferation promotes pSTAT3->Survival promotes

Caption: this compound's inhibitory action on key signaling pathways.

Experimental_Workflow_In_Vitro_Analysis cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., UACC 903, 1205 Lu) LehmannineTreatment 2. This compound Treatment (Varying Concentrations & Durations) CellCulture->LehmannineTreatment ProliferationAssay 3a. Proliferation Assay (e.g., MTT, BrdU) LehmannineTreatment->ProliferationAssay ApoptosisAssay 3b. Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) LehmannineTreatment->ApoptosisAssay WesternBlot 3c. Western Blot Analysis (for p-Akt, p-Erk, p-STAT3) LehmannineTreatment->WesternBlot IC50_Calc 4a. IC50 Calculation ProliferationAssay->IC50_Calc Quantification 4b. Quantification of Proliferation & Apoptosis ProliferationAssay->Quantification ApoptosisAssay->Quantification ProteinExpression 4c. Densitometry of Phosphorylated Proteins WesternBlot->ProteinExpression

Caption: A generalized workflow for in vitro analysis of this compound.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies used in the cited research for evaluating the in vitro effects of compounds like this compound.

Cell Culture
  • Cell Lines: Human melanoma cell lines UACC 903 and 1205 Lu.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value using a dose-response curve.

Western Blot Analysis
  • Culture cells to 70-80% confluency and treat with this compound (e.g., 3 µM and 6 µM) for specified time points (e.g., 3, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3, and a loading control (e.g., α-enolase or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Perform densitometric analysis to quantify the relative protein expression levels.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound exerts its anti-proliferative and pro-apoptotic effects through the disruption of cholesterol transport and the subsequent inhibition of the PI3K/Akt, MAPK, and STAT3 signaling pathways.[1] These findings provide a solid foundation for further investigation into this compound as a potential therapeutic agent. Future in vitro studies should aim to:

  • Elucidate the precise molecular interactions between this compound and components of the cholesterol transport machinery.

  • Investigate the effects of this compound on a broader range of cancer cell lines to determine its spectrum of activity.

  • Explore potential synergistic effects when combined with other chemotherapeutic agents.

  • Conduct more detailed time-course and dose-response studies to refine the understanding of its kinetic profile.

This technical guide serves as a resource for the scientific community to build upon the existing knowledge of this compound's mechanism of action and to guide future research and development efforts.

References

Lehmannine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lehmannine is a naturally occurring quinolizidine bioalkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a concise summary of the available chemical and biological information on this compound, including its chemical identifiers and reported biological activities. While research indicates its potential as an antibacterial, anti-inflammatory, and anti-tumor agent, publicly available data regarding its specific mechanisms of action, detailed experimental protocols, and associated signaling pathways are limited.

Chemical Identification

IdentifierValueCitation
IUPAC Name 7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-3-en-6-one
CAS Number 58480-54-9[1][2]
Molecular Formula C₁₅H₂₂N₂O[2]
Molecular Weight 246.35 g/mol [2]

Biological Source and Activity

This compound is isolated from the plant Sophora alopecuroides L., a perennial plant belonging to the Leguminosae family.[2] This plant is known to produce a variety of alkaloids, and extracts from it have been traditionally used for their medicinal properties.[3]

This compound, as a quinolizidine bioalkaloid, has been reported to possess several biological activities, including:

  • Antibacterial activity [1]

  • Anti-inflammatory activity [1]

  • Anti-tumor activity [1]

While these activities have been attributed to this compound, detailed in-vitro and in-vivo studies providing specific quantitative data, such as IC₅₀ values against various cell lines or bacterial strains, are not extensively available in the current body of scientific literature. Much of the existing research focuses on the total alkaloid extracts of Sophora alopecuroides or more abundant alkaloids from the plant, such as matrine and oxymatrine.[4]

Experimental Protocols and Data

A comprehensive search of scientific literature did not yield detailed experimental protocols specifically for the isolation, purification, or biological evaluation of this compound. Studies on the alkaloids of Sophora alopecuroides often describe general methods for extraction and separation, but compound-specific protocols for this compound are not well-documented.[5]

Consequently, a summary of quantitative data in a structured table format, as requested for this technical guide, cannot be provided at this time due to the lack of specific data points in published research.

Signaling Pathways and Mechanism of Action

There is a significant gap in the understanding of the molecular mechanisms and specific signaling pathways through which this compound exerts its biological effects. Current research on the alkaloids from Sophora alopecuroides suggests that their anti-tumor effects may be related to the induction of apoptosis and autophagy.[4] However, the specific molecular targets and signaling cascades modulated by this compound remain to be elucidated.

Due to the absence of this information, a diagram of signaling pathways for this compound cannot be generated.

Conclusion and Future Directions

This compound is a quinolizidine alkaloid with reported antibacterial, anti-inflammatory, and anti-tumor activities. While its basic chemical identity has been established, there is a notable lack of in-depth technical data in the public domain. For this compound to be further considered as a potential therapeutic agent, future research should focus on:

  • Detailed in vitro and in vivo studies to quantify its biological activities against a range of cancer cell lines, bacterial strains, and inflammatory models.

  • Elucidation of its mechanism of action , including the identification of specific molecular targets and the signaling pathways it modulates.

  • Development and publication of standardized experimental protocols for its isolation, purification, and biological characterization to ensure reproducibility of research findings.

This will be crucial for the scientific and drug development communities to fully assess the therapeutic potential of this compound.

References

Lehmannine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lehmannine is a matrine-type quinolizidine alkaloid, a class of natural products known for their diverse and potent biological activities. While research into this compound is ongoing, its structural similarity to well-studied compounds like matrine suggests significant therapeutic potential. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the signaling pathways associated with this class of alkaloids.

Natural Sources of this compound

The primary natural source of this compound identified to date is the plant species Astragalus lehmannianus. This perennial herb belongs to the Fabaceae family, a large and diverse family of flowering plants. While the genus Astragalus is known to produce a wide array of bioactive compounds, including flavonoids, saponins, and polysaccharides, the alkaloid profile of many of its species remains underexplored.[1][2]

Quantitative Data on this compound Content

Currently, there is a notable gap in the scientific literature regarding the quantitative analysis of this compound in Astragalus lehmannianus. While studies have focused on the isolation of other constituents, such as triterpene glycosides, the specific yield of this compound from its natural source has not been extensively reported.[3][4] This lack of quantitative data highlights a key area for future research, which is essential for assessing the viability of Astragalus lehmannianus as a scalable source for this compound production.

Experimental Protocols: Isolation and Purification of this compound

Although a specific, detailed protocol for the isolation of this compound from Astragalus lehmannianus is not yet available in the published literature, a robust methodology can be adapted from established protocols for the isolation of matrine from Sophora species. Matrine and this compound share the same core chemical scaffold, suggesting that their extraction and purification profiles will be similar.

Proposed Protocol for this compound Isolation

This protocol is an adapted method based on the principles of acid-base extraction commonly used for alkaloids.

1. Preparation of Plant Material:

  • Collect the aerial parts (leaves, stems) of Astragalus lehmannianus.

  • Thoroughly wash the plant material to remove any soil and debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the alkaloids.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

3. Acid-Base Partitioning:

  • Suspend the crude ethanolic extract in 2% hydrochloric acid (HCl).

  • Filter the acidic solution to remove any insoluble residues.

  • Wash the acidic solution with chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the chloroform layer.

  • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.

  • Extract the alkaline solution with chloroform three to five times. The alkaloids will partition into the organic (chloroform) layer.

  • Combine the chloroform extracts and wash them with distilled water to remove any residual ammonia.

  • Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Purification by Column Chromatography:

  • Prepare a silica gel (100-200 mesh) column using chloroform as the stationary phase.

  • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia (e.g., 85:14:1) solvent system. Visualize the spots under UV light or by staining with Dragendorff's reagent.

  • Combine the fractions containing the purified this compound.

  • Recrystallize the combined fractions from a suitable solvent system (e.g., acetone-ether) to obtain pure this compound crystals.

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy.

Signaling Pathways and Biological Activity

The biological activities of this compound have not been extensively studied; however, the well-documented pharmacological effects of the structurally similar matrine provide valuable insights into its potential mechanisms of action. Matrine is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Key Signaling Pathways Modulated by Matrine-Type Alkaloids

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Matrine has been shown to inhibit this pathway in various cancer cell lines, leading to apoptosis and cell cycle arrest.[1][5]

  • NF-κB Pathway: The NF-κB signaling cascade is a central regulator of the inflammatory response. Matrine can suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[1][3]

  • JAK/STAT Pathway: This pathway is involved in cytokine signaling and immune responses. Matrine has been observed to inhibit the JAK/STAT pathway, contributing to its immunomodulatory and anti-inflammatory effects.[1]

Diagrams of Key Experimental Workflows and Signaling Pathways

experimental_workflow plant_material Astragalus lehmannianus (Aerial Parts) powder Drying and Grinding plant_material->powder extraction Ethanol Extraction powder->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Silica Gel Column Chromatography crude_alkaloids->chromatography pure_this compound Pure this compound chromatography->pure_this compound characterization Spectroscopic Characterization (MS, NMR, FTIR) pure_this compound->characterization

pi3k_akt_pathway This compound This compound (Matrine-Type Alkaloid) pi3k PI3K This compound->pi3k Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

nfkb_pathway This compound This compound (Matrine-Type Alkaloid) ikb_kinase IKK This compound->ikb_kinase Inhibition inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes Activation

Conclusion and Future Directions

This compound represents a promising matrine-type alkaloid with potential for significant pharmacological applications. Its primary known natural source is Astragalus lehmannianus. While a dedicated isolation protocol for this compound has yet to be published, established methods for similar alkaloids provide a strong foundation for its successful extraction and purification. The major challenge and a critical area for future research is the quantification of this compound in its natural source to determine the feasibility of its large-scale production. Further investigation into the specific biological activities of this compound and its effects on various signaling pathways will be instrumental in unlocking its full therapeutic potential for drug development.

References

Methodological & Application

Lehmannine Synthesis Protocol: Information Not Available in Published Literature

Author: BenchChem Technical Support Team. Date: November 2025

A detailed, step-by-step laboratory protocol for the total synthesis of a compound named "Lehmannine" could not be found in a thorough review of scientific literature. This applies to at least two distinct natural products that share this name: a flavonoid (C25H28O5) and an alkaloid (C15H22N2O). While the isolation and structural elucidation of these compounds have been reported, their complete synthesis from simpler starting materials does not appear to be publicly documented.

For researchers, scientists, and drug development professionals, this indicates that a de novo synthesis of this compound would require significant research and development to establish a viable synthetic route. Without a published precedent, key information such as reaction conditions, yields, and purification methods are not available.

The Two Compounds Named this compound

Scientific databases identify at least two different molecules named this compound:

  • Lehmannin (Flavonoid) :

    • Molecular Formula : C25H28O5[1]

    • Chemical Name : 2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one[1]

    • Compound Class : Flavanones, a subclass of flavonoids.[1] This compound has been reported in plants such as Sophora flavescens and Ammothamnus lehmannii.[1][2]

  • This compound (Alkaloid) :

    • Molecular Formula : C15H22N2O[3]

    • Compound Class : Alkaloid. This compound has been isolated from the plant Caryopteris mongolica.

Despite searches for the total synthesis of both of these molecules, no established laboratory protocols were found. The existing literature primarily focuses on the extraction of these compounds from their natural sources and their structural characterization.

General Approaches to Flavonoid Synthesis

While a specific protocol for the flavonoid Lehmannin is unavailable, general synthetic strategies for flavonoids are well-established and could serve as a starting point for a research program aimed at its synthesis. Flavonoids are a large class of polyphenolic compounds with a characteristic C6-C3-C6 skeleton.[4][5] Their synthesis often involves the construction of the central pyran ring and the elaboration of the aromatic A and B rings.

Several common methods for synthesizing the flavonoid core structure include:

  • Claisen-Schmidt Condensation : This reaction between a substituted acetophenone and an aromatic aldehyde is a foundational method for creating the chalcone intermediate, which is a direct precursor to flavanones.[6]

  • Baker-Venkataraman Rearrangement : A method to form flavones from o-hydroxyaryl ketones.[6]

  • Kostanecki-Robinson Reaction : Another classical method for the synthesis of flavones.[6]

  • Suzuki-Miyaura Coupling : A more modern cross-coupling reaction used to form carbon-carbon bonds in the flavonoid skeleton.[6]

  • Organocatalysis : Asymmetric synthesis of flavanones can be achieved using organocatalysts to control stereochemistry.[6]

A potential synthetic strategy for the flavonoid Lehmannin would likely involve the synthesis of a substituted 2'-hydroxychalcone followed by an intramolecular cyclization to form the flavanone core. The complex isoprenoid side chain would present a significant synthetic challenge, likely requiring a separate multi-step synthesis before being coupled to the flavonoid scaffold.

General Workflow for Flavonoid Synthesis

Below is a generalized workflow for the synthesis of a flavonoid, which would need to be adapted and optimized for a specific target like Lehmannin.

Caption: A generalized workflow for flavonoid synthesis.

References

Application Note: Quantification of Lehmannine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Lehmannine in plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates good linearity, accuracy, and precision, making it ideal for the quantitative analysis of this compound in various research applications.

Introduction

This compound is a quinolizidine alkaloid found in various plant species. It has garnered interest due to its potential pharmacological activities. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and exploring its biosynthesis in plants. This application note presents a validated HPLC-MS method for the determination of this compound, offering high selectivity and sensitivity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₂₂N₂O[1]
Molecular Weight246.35 g/mol [1]
Chemical Structure[Insert Chemical Structure Image if available, otherwise describe]
CAS Number58480-54-9[1]

Experimental

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Methanol for extraction

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

Sample Preparation: Extraction of this compound from Plant Material

A generalized procedure for the extraction of this compound from dried and powdered plant material is outlined below. This protocol may require optimization depending on the specific plant matrix.

  • Extraction:

    • Accurately weigh 1 g of the homogenized plant material.

    • Add 10 mL of methanol (or a 2% formic acid solution in water) to the sample in a suitable tube.[2]

    • Vortex for 1 minute and sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.[2]

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[3]

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.[3]

    • Elute the this compound with 5 mL of methanol.[3]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC-MS analysis.

HPLC-MS Method

The following HPLC and MS conditions are a starting point and may require optimization for your specific instrumentation.

HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
247.18[To be determined empirically][To be determined empirically]
247.18[To be determined empirically][To be determined empirically]

Note: The precursor ion for this compound ([M+H]⁺) is calculated as 246.35 + 1.0078 = 247.36, rounded to 247.18 for typical instrument resolution. The product ions and optimal collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Data Analysis and Quantification

Quantification of this compound is achieved by constructing a calibration curve using the analytical standard.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the initial mobile phase at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Calibration Curve: Inject each standard solution into the HPLC-MS system and record the peak area of the specific MRM transition. Plot the peak area against the concentration of this compound to generate a calibration curve.

  • Quantification: Inject the prepared plant extract samples and determine the peak area for this compound. Use the calibration curve to calculate the concentration of this compound in the samples.

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material extraction Extraction with Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc_ms HPLC-MS Analysis filtration->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis fragmentation_pathway parent This compound [M+H]⁺ m/z = 247.18 fragment1 Fragment 1 (e.g., Loss of H₂O) parent->fragment1 CID fragment2 Fragment 2 (e.g., Ring Cleavage) parent->fragment2 CID fragment3 Fragment 3 fragment2->fragment3 CID

References

Application Notes and Protocols for High-Throughput Screening with Leelamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Topic: While the initial topic specified "Lehmannine," a quinolizidine alkaloid with reported biological activities, the publicly available scientific literature on its specific signaling pathways and established high-throughput screening (HTS) assays is limited.[1][2] To provide the detailed and comprehensive application notes requested, this document will focus on Leelamine , a well-characterized diterpene amine with a more extensive body of research regarding its mechanism of action and suitability for HTS.[3][4] Leelamine and its derivatives have demonstrated significant anti-cancer properties by modulating key signaling pathways, making them excellent candidates for HTS campaigns in drug discovery.[3]

Introduction to Leelamine and its Derivatives

Leelamine is a natural product that has been shown to exhibit potent anti-cancer activity, particularly in melanoma.[3] Its mechanism of action involves the disruption of intracellular cholesterol transport, which in turn leads to the inhibition of several critical oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[3] Structure-activity relationship studies have been conducted on Leelamine and its derivatives, highlighting the importance of the amino group for its biological activity.[3][5] These characteristics make Leelamine derivatives a promising class of compounds for high-throughput screening to identify novel therapeutic agents.

Quantitative Data Presentation

The following tables summarize the biological activity of Leelamine and its derivatives against various cancer cell lines and signaling pathways. This data is essential for designing and interpreting HTS assays.

Table 1: Anti-proliferative Activity of Leelamine in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
LeelamineUACC 903 (Melanoma)2.5[3]
Leelamine1205 Lu (Melameleon)3.0[3]
LeelamineSK-MEL-28 (Melanoma)4.0[3]
LeelamineA375 (Melanoma)3.5[3]

Table 2: Inhibitory Activity of Leelamine Derivatives on Signaling Pathways

DerivativeTarget PathwayAssay TypeIC50 (µM)Reference
LeelaminePI3K/AktWestern Blot (p-Akt)~5[3]
LeelamineMAPKWestern Blot (p-ERK)~5[3]
LeelamineSTAT3Western Blot (p-STAT3)~5[3]
Active Derivative 4aPI3K/AktWestern Blot (p-Akt)Not specified[3]
Active Derivative 5aMAPKWestern Blot (p-ERK)Not specified[3]

High-Throughput Screening Workflow

The following diagram illustrates a general workflow for a high-throughput screening campaign with a library of Leelamine derivatives.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Leelamine Derivative Library Liquid_Handling Automated Liquid Handling Compound_Library->Liquid_Handling Assay_Plates Assay Plates (384-well) Assay_Plates->Liquid_Handling Cell_Culture Cancer Cell Lines Cell_Culture->Liquid_Handling Incubation Incubation Liquid_Handling->Incubation Compound Addition Signal_Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Z'-factor > 0.5 Dose_Response Dose-Response Curves Hit_Identification->Dose_Response Confirmation

Fig. 1: General HTS workflow for Leelamine derivatives.

Signaling Pathways Modulated by Leelamine Derivatives

Leelamine and its active derivatives have been shown to inhibit the PI3K/Akt, MAPK, and STAT3 signaling pathways. The diagrams below illustrate these pathways and the point of inhibition.

PI3K/Akt Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Leelamine Leelamine Derivatives Leelamine->PI3K Inhibition

Fig. 2: PI3K/Akt signaling pathway inhibition.
MAPK Signaling Pathway

MAPK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Growth, Differentiation) ERK->Transcription Leelamine Leelamine Derivatives Leelamine->Raf Inhibition

Fig. 3: MAPK signaling pathway inhibition.
STAT3 Signaling Pathway

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Leelamine Leelamine Derivatives Leelamine->JAK Inhibition

Fig. 4: STAT3 signaling pathway inhibition.

Experimental Protocols

Detailed methodologies for key HTS experiments are provided below. These protocols are designed for a 384-well plate format but can be adapted.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxic or cytostatic effects of Leelamine derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., UACC 903)

  • Complete growth medium

  • Leelamine derivative library (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well white, clear-bottom assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at a density of 1,000-5,000 cells/well in 40 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add 100 nL of Leelamine derivatives from the library plates to the assay plates using an automated liquid handler to achieve the final desired concentrations. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Add 40 µL of the reconstituted CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition. Determine IC50 values for active compounds.

PI3K Kinase Activity HTS Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To identify Leelamine derivatives that directly inhibit PI3K kinase activity.

Materials:

  • Recombinant human PI3Kα

  • PI3K substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • Leelamine derivative library

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Protocol:

  • Reaction Setup: In a 384-well plate, add 2 µL of Leelamine derivative or control (DMSO).

  • Enzyme Addition: Add 2 µL of PI3Kα enzyme solution.

  • Substrate/ATP Mix Addition: Add 2 µL of the PI3K substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence.

  • Data Analysis: A decrease in luminescence indicates inhibition of PI3K activity. Calculate percent inhibition and IC50 values.

Phospho-ERK (MAPK) Cellular HTS Assay (e.g., HTRF®)

Objective: To quantify the inhibition of ERK phosphorylation in cells treated with Leelamine derivatives.

Materials:

  • Cancer cell line known to have activated MAPK pathway

  • Serum-free medium

  • Growth factor (e.g., EGF) for stimulation

  • Phospho-ERK (Thr202/Tyr204) HTRF® assay kit

  • Leelamine derivative library

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding and Starvation: Seed cells in 384-well plates and grow to confluency. Starve the cells in serum-free medium for 16-24 hours.

  • Compound Treatment: Add Leelamine derivatives to the cells and incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the HTRF® kit.

  • HTRF® Reagent Addition: Add the HTRF® antibody cocktail (anti-phospho-ERK donor and anti-total-ERK acceptor) to the cell lysates.

  • Incubation: Incubate for 4 hours to overnight at room temperature, protected from light.

  • Data Acquisition: Read the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize to controls to determine the inhibition of ERK phosphorylation.

Phospho-STAT3 Cellular HTS Assay (e.g., AlphaLISA® SureFire® Ultra™)

Objective: To measure the inhibition of STAT3 phosphorylation at Tyr705 in cells treated with Leelamine derivatives.

Materials:

  • Cancer cell line with activated STAT3 signaling

  • Cytokine for stimulation (e.g., IL-6)

  • AlphaLISA® SureFire® Ultra™ p-STAT3 (Tyr705) Assay Kit

  • Leelamine derivative library

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

  • AlphaLISA-compatible plate reader

Protocol:

  • Cell Culture and Treatment: Culture cells in 384-well plates and treat with Leelamine derivatives for the desired time.

  • Stimulation: Stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.

  • Cell Lysis: Lyse the cells using the provided lysis buffer.

  • Assay Plate Preparation: Transfer the cell lysates to a 384-well white assay plate.

  • Reagent Addition: Add the AlphaLISA® acceptor beads and biotinylated antibody, followed by the donor beads, according to the kit protocol.

  • Incubation: Incubate the plates in the dark at room temperature.

  • Data Acquisition: Read the AlphaLISA signal on a compatible plate reader.

  • Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of STAT3 phosphorylation. Calculate percent inhibition and determine IC50 values.

References

Application Notes and Protocols: Lehmannine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial literature searches for "lehmannine" in the context of targeted drug delivery did not yield specific results for a compound of that name. However, the search results strongly suggest a possible typographical error, pointing towards two relevant areas of active research: Legumain -targeted drug delivery and the therapeutic potential of Leelamine . This document will therefore provide detailed application notes and protocols for both of these promising avenues in cancer therapy.

Section 1: Legumain-Sensitive Drug Delivery Systems

Introduction: Legumain is a lysosomal cysteine protease that is significantly overexpressed in the tumor microenvironment of various cancers, including breast, colon, and ovarian cancers. Its expression is often correlated with tumor progression, metastasis, and poor patient prognosis. The acidic tumor microenvironment further enhances legumain's enzymatic activity, making it an ideal target for designing drug delivery systems that specifically release their therapeutic payload at the tumor site, thereby minimizing systemic toxicity.

Data Presentation

Table 1: Characteristics of Legumain-Sensitive Nanoparticle Formulations

Nanocarrier TypeDrugTargeting MoietySize (nm)Drug Loading (%)Encapsulation Efficiency (%)In Vitro Release TriggerReference
Hyaluronic acid-based nanogelDoxorubicinHyaluronic Acid (CD44 receptor) & Legumain-sensitive peptide~200Not specifiedNot specifiedLegumain & Hyaluronidase[1]
PEG-b-PBLA/OAPI polymer nanoparticlesDoxorubicinLegumain-sensitive peptide~150Not specifiedNot specifiedLegumain & pH[2]
Maleimide-modified liposomesDoxorubicinMaleimide (thiol binding) & GGLG peptide~130~10>90pH[3]
Experimental Protocols

Protocol 1: Synthesis of Legumain-Sensitive Doxorubicin-Prodrug Nanoparticles

This protocol is a generalized procedure based on the principles described in the literature for creating legumain-responsive nanoparticles.[2]

Materials:

  • PEG-b-PBLA (Poly(ethylene glycol)-block-poly(β-benzyl L-aspartate))

  • OAPI (pH-responsive polymer)

  • CDs-C9-AANL-DOX (Carbon dots conjugated with a legumain-cleavable peptide and Doxorubicin)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Preparation of the organic phase: Dissolve PEG-b-PBLA, OAPI, and CDs-C9-AANL-DOX in DMF.

  • Nanoprecipitation: Add the organic phase dropwise into deionized water while stirring vigorously.

  • Self-assembly: Allow the mixture to stir for several hours to facilitate the self-assembly of the polymers into nanoparticles.

  • Purification: Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and unencapsulated components.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology using Transmission Electron Microscopy (TEM).

    • Quantify the drug loading and encapsulation efficiency using UV-Vis spectrophotometry or fluorescence spectroscopy.

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure to assess the legumain-triggered release of a therapeutic agent from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5

  • Recombinant human legumain

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Sample preparation: Suspend the drug-loaded nanoparticles in PBS at pH 7.4 and pH 6.5, with and without the addition of recombinant human legumain.

  • Dialysis: Place the nanoparticle suspensions in a dialysis bag and immerse the bag in a larger volume of the corresponding buffer.

  • Incubation: Incubate the setup at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.

  • Quantification: Measure the concentration of the released drug in the collected aliquots using an appropriate analytical method (e.g., UV-Vis, HPLC, or fluorescence).

  • Data analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.

Signaling Pathways and Workflow Visualization

The overexpression of legumain in the tumor microenvironment is a key factor in its utility for targeted drug delivery. The acidic conditions within tumors activate legumain, which can then cleave a specific peptide linker in the drug delivery system, releasing the cytotoxic agent.

Legumain_Drug_Delivery cluster_blood_vessel Blood Vessel (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) Nanoparticle_Inactive Drug-loaded Nanoparticle (Inactive) Nanoparticle_Active Nanoparticle at Tumor Site Nanoparticle_Inactive->Nanoparticle_Active EPR Effect Legumain Active Legumain Nanoparticle_Active->Legumain Cleavage of Peptide Linker Drug_Release Drug Release Legumain->Drug_Release Cancer_Cell Cancer Cell Drug_Release->Cancer_Cell Apoptosis Cell Death Cancer_Cell->Apoptosis

Caption: Workflow of Legumain-activated drug delivery.

Section 2: Leelamine as a Multi-Targeting Therapeutic Agent

Introduction: Leelamine is a natural product derived from the longleaf pine. It has demonstrated potent anti-cancer properties, particularly in melanoma, by simultaneously inhibiting multiple key signaling pathways that are crucial for tumor growth, proliferation, and survival.[4] Its ability to disrupt cholesterol transport provides a unique mechanism of action.[4]

Data Presentation

Table 2: In Vitro and In Vivo Efficacy of Leelamine

ParameterCell LineValueConditionsReference
IC50 (Melanoma Cells) UACC 903, 1205 Lu2 µmol/L (average)72h treatment[4]
IC50 (Normal Cells) Normal human melanocytes9.3 µmol/L (average)72h treatment[4]
Inhibition of Cellular Proliferation Melanoma cell lines40-80%2.5 µmol/L[4]
Increase in Apoptosis Melanoma cell lines600%Not specified[4]
Inhibition of Tumor Growth (Xenograft) Melanoma60% (average)Not specified[4]
Experimental Protocols

Protocol 3: MTT Assay for Cell Viability

This protocol is a standard method to assess the cytotoxic effects of leelamine on cancer cells.[5][6]

Materials:

  • Cancer cell lines (e.g., UACC 903, 1205 Lu) and normal cells

  • Complete cell culture medium

  • Leelamine stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of leelamine for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of leelamine on the activation of key signaling proteins.[4]

Materials:

  • Cancer cells treated with leelamine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Workflow Visualization

Leelamine exerts its anti-cancer effects by inhibiting three major signaling pathways: PI3K/Akt, MAPK, and STAT3. This multi-targeted approach reduces the likelihood of cancer cells developing resistance.[4]

Leelamine_Signaling cluster_pathways Inhibited Signaling Pathways cluster_outcomes Cellular Outcomes Leelamine Leelamine PI3K_Akt PI3K/Akt Pathway Leelamine->PI3K_Akt MAPK MAPK Pathway Leelamine->MAPK STAT3 STAT3 Pathway Leelamine->STAT3 Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Vascularization Decreased Vascularization PI3K_Akt->Vascularization MAPK->Proliferation MAPK->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Caption: Leelamine's multi-target signaling inhibition.

References

Application Notes and Protocols for the Use of Small Molecules in CRISPR-Cas9 Studies with a Focus on Lehmannine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, there are no published studies specifically detailing the application of Lehmannine in CRISPR-Cas9 gene editing. The following application notes and protocols are provided as a general framework for researchers interested in investigating the potential effects of novel small molecules, such as this compound, on CRISPR-Cas9 systems. The experimental designs and data presented are representative and should be adapted based on specific research goals and cell systems.

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for precise genetic manipulation.[1][2][3] However, optimizing its efficiency and minimizing off-target effects remain key areas of research.[4][5][6][7][8] Small molecules that can modulate the cellular environment or interact directly with the components of the CRISPR-Cas9 machinery offer a promising avenue for enhancing the precision and efficacy of this technology.[9][10][11]

This compound, a matrine alkaloid[12], is a small molecule with the chemical formula C15H22N2O[13][14]. While its direct impact on CRISPR-Cas9 is currently uncharacterized, its biological activities could potentially influence the outcome of gene editing experiments. These application notes provide a roadmap for evaluating the potential of this compound or other small molecules to modulate CRISPR-Cas9 activity.

Potential Mechanisms of Action

Small molecules can influence CRISPR-Cas9 outcomes through various mechanisms:

  • Modulation of DNA Repair Pathways: Upon DNA cleavage by Cas9, cellular DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR), are activated.[15][16] Small molecules can influence the choice between these pathways, which is critical for achieving the desired editing outcome (e.g., gene knockout via NHEJ or precise insertions/modifications via HDR).

  • Direct Inhibition or Enhancement of Cas9 Activity: A small molecule could potentially bind to the Cas9 protein, either inhibiting its nuclease activity to reduce off-target effects or enhancing its function for improved on-target editing.

  • Alteration of Chromatin Accessibility: By modifying the chromatin state around the target locus, small molecules could make the DNA more or less accessible to the Cas9-gRNA complex, thereby influencing editing efficiency.

  • Regulation of Gene Expression: Small molecules might alter the expression of genes involved in the CRISPR-Cas9 pathway or cellular stress responses, indirectly affecting the editing process.

Data Presentation

Quantitative data from screening and validation experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Screening of this compound for its Effect on CRISPR-Cas9 Mediated Knockout Efficiency

Concentration (µM)Cell Viability (%)On-Target Editing Frequency (%) (TIDE/NGS)
0 (Control)100 ± 5.245 ± 3.8
198 ± 4.552 ± 4.1
595 ± 6.168 ± 5.5
1089 ± 7.375 ± 6.2
2572 ± 8.965 ± 7.1
5055 ± 9.840 ± 8.3

Table 2: Hypothetical Analysis of this compound's Impact on Off-Target Editing

TreatmentOn-Target Editing (%)Off-Target Site 1 Editing (%)Off-Target Site 2 Editing (%)Off-Target Site 3 Editing (%)
Control (DMSO)45 ± 3.85.2 ± 1.13.8 ± 0.91.5 ± 0.4
This compound (10 µM)75 ± 6.22.1 ± 0.51.5 ± 0.30.4 ± 0.1

Experimental Protocols

Protocol 1: Screening for the Effect of this compound on CRISPR-Cas9 Editing Efficiency

This protocol outlines a method to assess the impact of this compound on the efficiency of CRISPR-Cas9 mediated gene knockout.

Materials:

  • Human embryonic kidney (HEK293T) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • Plasmid encoding SpCas9 and a gRNA targeting a non-essential gene (e.g., HPRT1)

  • Lipofectamine 3000 or other transfection reagent

  • This compound (CAS No: 58480-54-9) dissolved in DMSO

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site

  • T7 Endonuclease I (T7E1) assay kit or access to Next-Generation Sequencing (NGS)

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293T cells in DMEM at 37°C and 5% CO2.

    • Seed 2 x 10^5 cells per well in a 24-well plate 24 hours before transfection.

  • Transfection:

    • Transfect cells with the Cas9/gRNA plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Treatment with this compound:

    • 4-6 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a DMSO-only control.

  • Cell Viability Assessment:

    • 48 hours post-treatment, assess cell viability using an appropriate assay to determine the cytotoxicity of this compound.

  • Genomic DNA Extraction:

    • Harvest the remaining cells and extract genomic DNA.

  • Analysis of Editing Efficiency:

    • T7E1 Assay:

      • Amplify the target region by PCR using the extracted genomic DNA.

      • Perform the T7E1 assay according to the manufacturer's instructions.

      • Run the digested products on an agarose gel and quantify the band intensities to estimate the percentage of insertions and deletions (indels).

    • Next-Generation Sequencing (NGS):

      • For more precise quantification, amplify the target locus and submit the amplicons for deep sequencing.

      • Analyze the sequencing data to determine the frequency and spectrum of indels.

Protocol 2: Assessing the Impact of this compound on Off-Target Effects

This protocol describes a method to evaluate whether this compound can reduce the off-target activity of CRISPR-Cas9.

Materials:

  • All materials from Protocol 1

  • Validated off-target site primers for the specific gRNA used

  • GUIDE-seq or CIRCLE-seq service/kit (for unbiased off-target identification)

Procedure:

  • Cell Culture, Transfection, and Treatment:

    • Follow steps 1-3 from Protocol 1, using the optimal concentration of this compound determined from the initial screen.

  • Genomic DNA Extraction:

    • Harvest cells 48-72 hours post-transfection and extract genomic DNA.

  • Analysis of Off-Target Editing:

    • Targeted Deep Sequencing:

      • Design PCR primers for known or predicted off-target sites.

      • Amplify these off-target loci from the genomic DNA of both control and this compound-treated cells.

      • Analyze the amplicons by NGS to quantify indel frequencies at each off-target site.

    • Unbiased Off-Target Analysis (GUIDE-seq/CIRCLE-seq):

      • For a comprehensive assessment, perform GUIDE-seq or CIRCLE-seq according to established protocols to identify all off-target sites in an unbiased manner.

      • Compare the number and frequency of off-target events between control and this compound-treated samples.

Visualizations

Signaling Pathway Diagram

DNA_Repair_Pathway_Modulation cluster_0 CRISPR-Cas9 Action cluster_1 DNA Repair Pathways cluster_2 Potential Small Molecule Intervention Cas9 Cas9-gRNA Complex DSB Double-Strand Break Cas9->DSB Cleavage NHEJ NHEJ Pathway (Error-Prone) DSB->NHEJ HDR HDR Pathway (Precise Repair) DSB->HDR Gene Knockout Gene Knockout NHEJ->Gene Knockout Precise Editing Precise Editing HDR->Precise Editing This compound This compound This compound->NHEJ Inhibition? This compound->HDR Enhancement?

Caption: Hypothetical modulation of DNA repair pathways by this compound.

Experimental Workflow Diagram

Small_Molecule_Screening_Workflow start Start: Seed Cells transfect Transfect with Cas9/gRNA Plasmid start->transfect treat Treat with this compound (Dose-Response) transfect->treat incubate Incubate for 48-72h treat->incubate harvest Harvest Cells incubate->harvest split harvest->split viability Assess Cell Viability split->viability gDNA Extract Genomic DNA split->gDNA end End: Quantify On-Target and Off-Target Effects viability->end pcr PCR Amplify Target Locus gDNA->pcr analysis Analyze Editing Efficiency (T7E1 or NGS) pcr->analysis analysis->end

Caption: Workflow for screening small molecules like this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Lehmannine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of lehmannine.

Frequently Asked Questions (FAQs)

Q1: What is the currently known aqueous solubility of this compound?

Q2: What are the most promising general strategies for improving the solubility of poorly water-soluble drugs like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3][5][6] These can be broadly categorized as:

  • Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. Key approaches include:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.[5]

    • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at the molecular level can enhance its wettability and dissolution.[4][7][8][9]

    • Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic drug and increase its apparent solubility.[10]

  • Chemical Modifications: These strategies involve altering the drug's chemical structure. Common methods include:

    • Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility.

    • Co-crystallization: Creating a crystalline structure with a co-former can modify the physicochemical properties of the drug.[3]

  • Use of Formulation Excipients:

    • Co-solvents: Using a mixture of water and a water-miscible solvent in which the drug is more soluble can increase overall solubility.[3]

    • Surfactants: These agents can increase solubility by forming micelles that entrap the drug molecules.[4]

Q3: How do I choose the best solubility enhancement technique for this compound?

A3: The choice of technique depends on several factors, including the physicochemical properties of this compound (e.g., its chemical structure, melting point, and pH-solubility profile), the desired dosage form, and the intended route of administration.[3] A systematic screening of different methods is often necessary. It is recommended to start with simpler methods like pH adjustment (if the molecule is ionizable) or co-solvency before moving to more complex techniques like solid dispersions or nanoparticle formulations.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for common solubility enhancement techniques that can be applied to this compound. The quantitative data presented in the tables are for illustrative purposes to demonstrate potential outcomes.

Technique 1: Solid Dispersion

Issue: this compound shows poor dissolution and bioavailability due to its low aqueous solubility.

Goal: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.[4][7][8]

Experimental Protocol: Solvent Evaporation Method
  • Selection of Carrier: Choose a hydrophilic carrier. Common choices include Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 8000, and Hydroxypropyl Methylcellulose (HPMC).[7][11]

  • Preparation of Solution:

    • Accurately weigh this compound and the chosen carrier in different ratios (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratios).

    • Dissolve both the drug and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). Ensure complete dissolution.

  • Solvent Evaporation:

    • Pour the solution into a petri dish or a flask.

    • Evaporate the solvent using a rotary evaporator or by leaving it in a fume hood at room temperature overnight. For faster evaporation, a water bath at a controlled temperature (e.g., 40-50°C) can be used.

  • Drying and Pulverization:

    • Once the solvent is completely evaporated, a solid mass will be formed.

    • Scrape the solid mass and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Perform a solubility study by adding an excess amount of the solid dispersion to a known volume of distilled water, agitating for 24 hours, and then analyzing the supernatant for this compound concentration using a validated analytical method like HPLC-UV.[12][13]

    • Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.[7][14]

Illustrative Data
FormulationDrug:Carrier Ratio (w/w)CarrierApparent Solubility (µg/mL)Fold Increase
Pure this compound--5.21.0
SD11:1PVP K3048.59.3
SD21:3PVP K30125.824.2
SD31:5PVP K30210.440.5
SD41:3PEG 800098.218.9
SD51:3HPMC115.622.2

Experimental Workflow: Solid Dispersion (Solvent Evaporation)

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis weigh Weigh this compound & Carrier dissolve Dissolve in Volatile Solvent weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize solubility Solubility Study (HPLC) pulverize->solubility solid_state Solid-State Characterization (DSC, XRPD) pulverize->solid_state

Caption: Workflow for improving this compound solubility via solid dispersion.

Technique 2: Cyclodextrin Complexation

Issue: this compound is a hydrophobic molecule that is difficult to dissolve in aqueous media for in vitro and in vivo studies.

Goal: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.[10][15]

Experimental Protocol: Co-grinding Method
  • Selection of Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher aqueous solubility and safety profiles compared to native β-cyclodextrin.[16]

  • Preparation of Physical Mixture:

    • Accurately weigh this compound and the chosen cyclodextrin in various molar ratios (e.g., 1:1, 1:2).

    • Create a physical mixture by gently blending the two components in a mortar.

  • Co-grinding:

    • Transfer the physical mixture to a ball mill or a planetary mill.

    • Grind the mixture for a specific duration (e.g., 30, 60, 90 minutes) at a set speed. The grinding process provides the energy for the inclusion of the drug into the cyclodextrin cavity.[15]

  • Characterization:

    • Perform a phase solubility study according to Higuchi and Connors. Prepare aqueous solutions with increasing concentrations of the cyclodextrin. Add an excess amount of this compound to each solution, equilibrate for 24-48 hours, and then measure the concentration of dissolved this compound.

    • Analyze the solid complex using Fourier-Transform Infrared (FTIR) spectroscopy, DSC, and XRPD to confirm complex formation.[14][15]

Illustrative Data
FormulationMolar Ratio (Drug:CD)CyclodextrinApparent Solubility (µg/mL)Fold Increase
Pure this compound--5.21.0
Complex 11:1HP-β-CD155.329.9
Complex 21:2HP-β-CD289.655.7
Complex 31:1SBE-β-CD182.135.0
Complex 41:2SBE-β-CD345.866.5

Experimental Workflow: Cyclodextrin Complexation (Co-grinding)

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis weigh Weigh this compound & Cyclodextrin mix Prepare Physical Mixture weigh->mix grind Co-grinding (Ball Mill) mix->grind phase_sol Phase Solubility Study grind->phase_sol solid_state Solid-State Characterization (FTIR, DSC, XRPD) grind->solid_state

Caption: Workflow for cyclodextrin complexation of this compound via co-grinding.

Technique 3: Nanoparticle Formulation

Issue: Conventional formulations of this compound are not suitable for parenteral administration due to poor aqueous solubility.

Goal: To develop a this compound-loaded lipid nanoparticle formulation to improve its solubility and suitability for intravenous delivery.[17][18][19]

Experimental Protocol: Emulsion-Solvent Evaporation Method
  • Preparation of Organic Phase:

    • Dissolve this compound and a lipid (e.g., a solid lipid like glyceryl monostearate or a mixture of solid and liquid lipids for nanostructured lipid carriers) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[19][20]

  • Preparation of Aqueous Phase:

    • Dissolve a surfactant or a mixture of surfactants (e.g., Tween 80, Poloxamer 188) in purified water.[20] This will be the continuous phase.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form a coarse oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent. This causes the lipid to precipitate, forming solid lipid nanoparticles with the drug encapsulated within.[20]

  • Purification and Concentration:

    • The resulting nanosuspension can be centrifuged and the supernatant discarded to remove excess surfactant. The nanoparticle pellet is then resuspended in fresh purified water. This step can be repeated.

    • Alternatively, dialysis can be used to purify the nanosuspension.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the nanoparticles using dynamic light scattering (DLS).

    • Determine the entrapment efficiency (EE) and drug loading (DL) by separating the nanoparticles from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of free drug in the supernatant.

    • Visualize the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Illustrative Data
FormulationLipidSurfactantParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)
LNP1Glyceryl MonostearateTween 80210 ± 15-25.3 ± 2.185.4 ± 4.2
LNP2Compritol 888 ATOPoloxamer 188185 ± 12-18.7 ± 1.889.1 ± 3.8
NLC1GMS + Oleic AcidTween 80150 ± 10-30.1 ± 2.592.5 ± 3.1

Experimental Workflow: Lipid Nanoparticle Formulation

G cluster_prep Phase Preparation cluster_process Processing cluster_analysis Analysis org_phase Prepare Organic Phase (this compound + Lipid in Solvent) emulsify High-Speed Homogenization (Form o/w Emulsion) org_phase->emulsify aq_phase Prepare Aqueous Phase (Surfactant in Water) aq_phase->emulsify evaporate Solvent Evaporation emulsify->evaporate purify Purification (Centrifugation/Dialysis) evaporate->purify dls Particle Size & Zeta Potential (DLS) purify->dls ee_dl Entrapment Efficiency & Drug Loading purify->ee_dl morphology Morphology (SEM/TEM) purify->morphology

Caption: Workflow for preparing this compound-loaded lipid nanoparticles.

References

Lehmannine stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Lehmannine in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound?

A1: this compound is supplied as a lyophilized powder and should be stored at -20°C.[1] Once reconstituted in a solvent such as DMSO, it is recommended to store stock solutions at -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: What are the common signs of this compound degradation in cell culture media?

A2: Degradation of this compound may manifest as a loss of expected biological activity, a change in the color or pH of the culture medium, or the appearance of precipitate. It is crucial to monitor your experiments for these signs, especially in long-term cultures.

Q3: How does the composition of cell culture media affect this compound stability?

A3: The complex mixture of components in cell culture media, such as salts, amino acids, and vitamins, can influence the stability of dissolved compounds.[2][3] this compound is susceptible to degradation in the presence of strong oxidizing or reducing agents and may be sensitive to pH changes.[1] It is advisable to use freshly prepared media and to minimize exposure of supplemented media to light and elevated temperatures for extended periods.[3]

Troubleshooting Guide

Issue 1: Reduced or No Biological Effect of this compound

If you observe a diminished or absent biological effect from this compound in your experiments, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
This compound Degradation 1. Prepare Fresh Solutions: Reconstitute a fresh vial of this compound powder. 2. Aliquot Stock Solutions: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 3. Minimize Light Exposure: Protect media containing this compound from direct light. 4. Control Temperature: Add this compound to the culture medium just before use and avoid prolonged incubation at 37°C before adding to cells.
Incorrect Concentration 1. Verify Calculations: Double-check all calculations for dilution of the stock solution. 2. Calibrate Pipettes: Ensure that the pipettes used for dilution are properly calibrated.
Cell Health Issues 1. Check Cell Viability: Perform a cell viability assay to ensure that the cells are healthy. 2. Monitor Passage Number: Use cells within a consistent and low passage number range.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • 96-well cell culture plates

  • A stable, well-characterized cell line responsive to this compound

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Incubator (37°C, 5% CO2)

  • Spectrophotometer or plate reader

Methodology:

  • Prepare this compound-Supplemented Media: Prepare a bulk solution of your cell culture medium supplemented with the desired final concentration of this compound.

  • Incubate Media: Aliquot the supplemented medium into sterile, sealed tubes. Incubate these tubes at 37°C for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Store a control aliquot at 4°C.

  • Cell Seeding: Seed your responsive cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.

  • Treatment: After the incubation periods, remove the standard culture medium from the cells and replace it with the pre-incubated this compound-supplemented media from each time point.

  • Incubate Cells: Incubate the treated cells for a period known to produce a measurable biological response (e.g., 24-72 hours).

  • Assess Biological Activity: At the end of the cell incubation period, perform a cell viability or other relevant functional assay to measure the biological effect of this compound.

  • Data Analysis: Compare the biological activity of this compound from the media incubated for different durations at 37°C to the control medium stored at 4°C. A decrease in activity over time indicates instability.

Visualizing Experimental and Logical Workflows

To aid in troubleshooting and experimental design, the following diagrams illustrate key processes.

cluster_0 Troubleshooting Workflow: Reduced this compound Activity A Reduced or No Biological Effect Observed B Check for this compound Degradation A->B C Verify Concentration Calculations A->C D Assess Cell Health A->D E Prepare Fresh Stock & Aliquot B->E F Recalculate & Use Calibrated Pipettes C->F G Perform Cell Viability Assay D->G H Re-run Experiment E->H F->H G->H

Caption: Troubleshooting workflow for reduced this compound activity.

cluster_1 This compound Stability Assessment Workflow A Prepare this compound- Supplemented Media B Incubate Media at 37°C (Multiple Time Points) A->B D Treat Cells with Pre-incubated Media B->D C Seed Cells in 96-Well Plate C->D E Incubate Treated Cells D->E F Perform Biological Assay E->F G Analyze Data & Determine Stability F->G

Caption: Workflow for assessing this compound stability in media.

cluster_2 Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway activated by this compound.

References

Technical Support Center: Overcoming Leelamine Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and mitigate the off-target effects of Leelamine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Leelamine and what is its primary mechanism of action?

Leelamine is a natural product identified as a potential anticancer agent. Its primary mechanism of action involves the disruption of intracellular cholesterol transport. This disruption leads to the inhibition of multiple key signaling pathways that are often constitutively activated in cancers like melanoma, including the PI3K/Akt, MAPK/Erk, and STAT3 pathways.[1] By simultaneously targeting these three major signaling cascades, Leelamine presents a multi-target approach to cancer therapy.[1]

Q2: What are "off-target" effects and why are they a concern with compounds like Leelamine?

Q3: What are some common causes of non-specific or off-target effects in in-vitro assays?

Several factors can contribute to non-specific effects in assays, including:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[6][7]

  • Chemical Reactivity: Some compounds contain reactive chemical motifs that can covalently modify proteins in a non-specific manner.[6][7][8]

  • Assay Interference: The compound itself may interfere with the assay technology, for example, by absorbing light at the same wavelength as the detection reagent (colorimetric or fluorescent interference).

  • Thiol Reactivity: Compounds may react with cysteine residues in proteins, leading to non-specific inhibition.[6][7]

Q4: How can I proactively minimize off-target effects in my experiments?

Several strategies can be employed to minimize off-target effects:

  • Rational Drug Design: Utilize computational and structural biology tools to design or select compounds with high specificity for the intended target.[2]

  • Dose-Response Analysis: Use the lowest effective concentration of the compound to minimize the likelihood of engaging off-target molecules.[4][8] Generally, inhibitors effective in cells only at concentrations >10 μM are more likely to have non-specific targets.[8]

  • Counter-screens and Selectivity Profiling: Test the compound against a panel of unrelated targets (e.g., a kinase panel) to identify potential off-target interactions.[6][9]

  • Use of Structurally Unrelated Inhibitors: Confirm phenotypes observed with Leelamine by using other inhibitors of the same target(s) that have a different chemical scaffold.

  • Genetic Approaches: Techniques like CRISPR-Cas9 or RNA interference can be used to validate that the observed phenotype is due to the inhibition of the intended target.[2]

Troubleshooting Guides

Problem 1: I'm observing a high degree of cell death in my cell-based assay at concentrations where the target should not be fully inhibited. Is this an off-target effect?

Possible Cause & Solution:

Possible Cause Troubleshooting Step
Compound Cytotoxicity Determine the cytotoxic profile of Leelamine on your specific cell line using a simple viability assay (e.g., MTT or CellTiter-Glo). Compare the concentration causing general cytotoxicity with the IC50 for your target of interest.
Non-specific Membrane Effects At high concentrations, hydrophobic compounds can disrupt cell membranes.[8] Assess membrane integrity using an LDH release assay. If membrane disruption is observed, use lower concentrations of Leelamine.
Activation of Apoptotic Pathways Leelamine has been shown to induce apoptosis.[1] Perform an apoptosis assay (e.g., Annexin V staining or caspase activity assay) to confirm if the observed cell death is programmed.

Problem 2: My results with Leelamine are inconsistent between different experimental batches.

Possible Cause & Solution:

Possible Cause Troubleshooting Step
Compound Solubility and Stability Leelamine, like many small molecules, may have limited aqueous solubility.[8] Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) and does not precipitate when diluted in aqueous assay buffers.[10] Check for compound degradation over time and with freeze-thaw cycles.
Variability in Cell Culture Conditions Differences in cell passage number, confluency, or serum concentration in the media can affect cellular responses to inhibitors. Standardize your cell culture and assay conditions meticulously.
Buffer Composition The concentration and pH of your buffer can influence compound activity and stability.[10] Ensure consistent buffer preparation.

Problem 3: Leelamine appears to inhibit an unrelated control enzyme in my biochemical assay.

Possible Cause & Solution:

Possible Cause Troubleshooting Step
Compound Aggregation Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential aggregates. If the inhibition is reduced, aggregation is a likely cause.
Thiol Reactivity Include a reducing agent like Dithiothreitol (DTT) in the assay buffer.[6] If the inhibitory effect is diminished, it suggests that Leelamine may be reacting with cysteine residues on the enzyme.
Pan-Assay Interference Compounds (PAINS) The chemical structure of Leelamine may contain moieties known to cause assay interference.[8] Computational tools can be used to check for such substructures. If present, consider using a structurally different inhibitor to confirm your findings.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of Leelamine from cell-based assays.

Parameter Cell Line Value Reference
Average IC50 (Melanoma Cells)UACC 903, 1205 Lu2 µmol/L[1]
Average IC50 (Normal Cells)-9.3 µmol/L[1]
Inhibition of Cellular Proliferation-40-80% at 2.5 µmol/L[1]
Increase in Apoptosis-600%[1]
Inhibition of PI3K/Akt PathwayUACC 903, 1205 Lu3-6 µmol/L (3-6 hours)[1]
Inhibition of MAPK PathwayUACC 903, 1205 Lu3-6 µmol/L (3-6 hours)[1]
Inhibition of STAT3 PathwayUACC 903, 1205 Lu3-6 µmol/L (from 12 hours)[1]

Key Experimental Protocols

1. Western Blot for Pathway Inhibition Analysis

This protocol is used to assess the effect of Leelamine on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 signaling pathways.[1]

  • Cell Treatment: Plate cells (e.g., UACC 903 or 1205 Lu melanoma cells) and allow them to adhere overnight. Treat cells with varying concentrations of Leelamine (e.g., 3 to 6 µmol/L) for different time points (e.g., 3, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-Akt, Akt, p-Erk, Erk, p-Stat3, and Stat3 overnight at 4°C. Use a loading control like alpha-enolase or GAPDH.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of Leelamine and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS JAK JAK Growth_Factor_Receptor->JAK Leelamine Leelamine Cholesterol_Transport Cholesterol Transport Leelamine->Cholesterol_Transport inhibits Cholesterol_Transport->PI3K Cholesterol_Transport->RAS Cholesterol_Transport->JAK Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Proliferation_Survival Cell Proliferation & Survival pAkt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK pERK->Proliferation_Survival pERK->Proliferation_Survival STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3->Proliferation_Survival pSTAT3->Proliferation_Survival

Caption: Leelamine inhibits PI3K, MAPK, and STAT3 signaling pathways.

Off_Target_Workflow cluster_discovery Initial Observation cluster_validation Troubleshooting & Validation cluster_confirmation Confirmation of On-Target Effect cluster_off_target Identification of Off-Target A Phenotypic Effect Observed with Leelamine B Dose-Response Curve (Is effect potent?) A->B C Counter-screen Assays (e.g., Detergent, DTT) B->C Yes H Potential Off-Target Effect Identified B->H No (High Conc.) D Selectivity Profiling (e.g., Kinase Panel) C->D No Interference C->H Interference Observed E Use Structurally Unrelated Inhibitor of Same Target D->E Selective D->H Not Selective F Genetic Validation (CRISPR/RNAi) E->F G Confirmed On-Target Effect F->G

Caption: Workflow for identifying and validating off-target effects.

References

Technical Support Center: Optimizing Leelamine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing leelamine dosage for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for leelamine?

A1: Leelamine is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes. This accumulation disrupts intracellular cholesterol transport, which in turn inhibits multiple key signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and STAT3 pathways.[1][2]

Q2: What is a recommended starting dose for leelamine in a mouse xenograft model of melanoma?

A2: Based on published studies, a starting dose of 2.5 to 7.5 mg/kg body weight administered intraperitoneally (i.p.) daily has been shown to be effective in inhibiting melanoma tumor growth in athymic nude mice.[1][3]

Q3: Has leelamine been tested in other cancer models besides melanoma?

A3: Yes, leelamine has been evaluated in a transgenic mouse model of prostate cancer (Hi-Myc mice). In this model, a dose of 10 mg/kg body weight administered i.p. five times a week was used.[4]

Q4: What is a suitable vehicle for formulating leelamine for intraperitoneal injection?

A4: A common vehicle used for i.p. administration of leelamine in animal studies consists of 10% ethanol, 10% dimethyl sulfoxide (DMSO), 30% Kolliphor EL, and 50% Phosphate Buffered Saline (PBS).[4] Leelamine oil has also been dissolved in DMSO for in vivo experiments.[2]

Q5: What are the expected signs of toxicity, and what is the reported safety profile of leelamine in animals?

A5: In studies using effective doses for anti-tumor activity, leelamine has shown negligible toxicity.[2][3] Key observations include:

  • No significant changes in animal body weight during treatment.[1][2]

  • Blood markers for major organ function remained within normal limits.[1]

  • Histological analysis of major organs (liver, spleen, kidney, intestine, lung, and heart) showed no morphological changes after prolonged treatment.[2]

Troubleshooting Guide

Issue 1: Suboptimal tumor growth inhibition is observed.

  • Possible Cause: The dosage of leelamine may be too low for the specific animal model or tumor type.

  • Troubleshooting Steps:

    • Dose Escalation: Gradually increase the dose within the reported effective range (e.g., from 2.5 mg/kg up to 7.5 mg/kg for melanoma models). Monitor for any signs of toxicity with each dose increase.

    • Route of Administration: While intraperitoneal injection is common, consider if the route is optimal for your model. Oral administration of a leelamine derivative has been tested at 80 mg/kg.[5] The bioavailability of different routes can vary significantly.

    • Formulation Check: Ensure the leelamine is fully dissolved in the vehicle solution. The solubility of leelamine can be limited, and precipitation can lead to inaccurate dosing.

Issue 2: Signs of toxicity, such as weight loss or behavioral changes, are observed.

  • Possible Cause: The administered dose may be too high for the specific animal strain or there may be an issue with the formulation.

  • Troubleshooting Steps:

    • Dose Reduction: Decrease the dosage to the lower end of the effective range.

    • Dosing Frequency: Consider reducing the frequency of administration (e.g., from daily to every other day) to allow for animal recovery.

    • Vehicle Control: Ensure that a vehicle-only control group is included in your study to rule out any toxicity caused by the formulation components.

Issue 3: Inconsistent results are observed between animals in the same treatment group.

  • Possible Cause: This could be due to inaccurate dosing, variations in tumor size at the start of treatment, or instability of the leelamine formulation.

  • Troubleshooting Steps:

    • Accurate Dosing: Ensure precise calculation of the dose based on the most recent body weight of each animal. Use calibrated equipment for all measurements.

    • Tumor Size Matching: Randomize animals into treatment groups only after tumors have reached a consistent, measurable size to ensure uniformity at the start of the experiment.

    • Formulation Stability: Prepare the leelamine formulation fresh before each administration to avoid degradation.

Data Presentation

Table 1: Summary of Leelamine Dosage and Administration in Preclinical Animal Studies

Animal ModelCancer TypeDosage Range (mg/kg)Administration RouteDosing FrequencyStudy DurationReference
Athymic Nude Mice (xenograft)Melanoma2.5 - 7.5Intraperitoneal (i.p.)Daily3 - 4 weeks[1][3]
Hi-Myc Transgenic MiceProstate Cancer10Intraperitoneal (i.p.)5 times/week5 weeks[4]
Athymic Nude Mice (xenograft)Melanoma (derivative)80Oral (p.o.)Daily24 days[5]

Table 2: Reported Toxicity Profile of Leelamine in Mice

ParameterObservationReference
Body WeightNo significant difference compared to control groups.[1][2]
Blood Markers (Organ Function)No significant changes observed.[1]
Histopathology (Major Organs)No modifications in the morphology or structure of liver, spleen, kidney, intestine, lung, or heart.[2]

Experimental Protocols

Protocol 1: Preparation of Leelamine for Intraperitoneal Injection

  • Materials:

    • Leelamine hydrochloride

    • Ethanol (200 proof)

    • Dimethyl sulfoxide (DMSO)

    • Kolliphor EL (Cremophor EL)

    • Phosphate Buffered Saline (PBS), sterile

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the total volume of dosing solution required for the entire treatment group for a single day.

    • Prepare the vehicle solution by mixing 10% ethanol, 10% DMSO, 30% Kolliphor EL, and 50% PBS by volume in a sterile tube. For example, to make 1 mL of vehicle, mix 100 µL ethanol, 100 µL DMSO, 300 µL Kolliphor EL, and 500 µL PBS.

    • Weigh the required amount of leelamine hydrochloride based on the desired final concentration in the dosing solution.

    • First, dissolve the leelamine hydrochloride in the ethanol and DMSO portion of the vehicle. Vortex thoroughly to ensure complete dissolution.

    • Add the Kolliphor EL and vortex again.

    • Finally, add the PBS to the mixture and vortex until a clear, homogenous solution is formed.

    • Prepare this formulation fresh before each administration.

Mandatory Visualizations

Leelamine_Signaling_Pathway Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome Accumulates in Cholesterol_Transport Intracellular Cholesterol Transport Lysosome->Cholesterol_Transport Inhibits PI3K PI3K Cholesterol_Transport->PI3K MAPK MAPK Cholesterol_Transport->MAPK STAT3 STAT3 Cholesterol_Transport->STAT3 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation STAT3->Proliferation STAT3->Survival

Caption: Leelamine's mechanism of action.

Experimental_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Allow Tumors to Establish Start->Tumor_Growth Grouping Randomize Mice into Groups Tumor_Growth->Grouping Treatment Administer Leelamine or Vehicle Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Treatment Daily Endpoint Endpoint: Tissue Collection and Analysis Monitoring->Endpoint

Caption: Typical in vivo efficacy study workflow.

References

Technical Support Center: Minimizing Lehmannine Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lehmannine, focusing on minimizing its cytotoxic effects in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound-induced cytotoxicity?

While research on this compound is ongoing, preliminary data suggests its cytotoxic effects may be mediated through the induction of apoptosis via a mitochondrial-dependent pathway. This pathway is thought to involve the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] The process may also involve the generation of reactive oxygen species (ROS) and disruption of the cell cycle.[1]

Q2: Why am I observing higher cytotoxicity in my primary cells compared to cancer cell lines?

Primary cells are often more sensitive to cytotoxic agents than immortalized cancer cell lines.[2][3] This can be attributed to several factors, including differences in metabolic rates, cell cycle regulation, and the expression of drug efflux pumps. Cancer cells frequently have dysregulated apoptotic pathways, making them more resistant to certain cytotoxic insults. It's crucial to establish a therapeutic window by comparing the IC50 values in your primary cells of interest versus your target cancer cells.[4]

Q3: How can I reduce off-target cytotoxicity in my primary cell cultures?

Minimizing off-target effects is critical for the successful therapeutic application of this compound. Strategies to consider include:

  • Co-treatment with cytoprotective agents: The use of antioxidants or caspase inhibitors may mitigate this compound-induced damage in primary cells, provided these agents do not interfere with the compound's anti-cancer activity. For instance, a pan-caspase inhibitor has been shown to prevent cell death induced by similar compounds.[1]

  • Optimization of dosing and exposure time: Reducing the concentration of this compound and the duration of exposure can help to selectively kill cancer cells while preserving the viability of primary cells.[5] Time-course experiments are essential to determine the optimal treatment window.

  • Use of a more complex in vitro model: Transitioning from 2D monolayer cultures to 3D spheroid or organoid models can provide a more physiologically relevant system that may better predict in vivo toxicity and efficacy.[6]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

Symptoms: Inconsistent IC50 values for this compound across replicate experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Cell Plating Density Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and plating.
This compound Stock Solution Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the correct temperature. Verify the concentration of your stock solution.
Assay Incubation Time The timing of reagent addition (e.g., MTT, MTS) is critical. Use a multichannel pipette and a consistent workflow to minimize variability between plates.[7][8]
Metabolic Activity Fluctuation Cell metabolism can be influenced by passage number and culture confluence. Use cells within a defined passage range and ensure they are in the exponential growth phase at the start of the experiment.[9]
Issue 2: Unexpectedly Low IC50 in Primary Cells

Symptoms: this compound is showing potent cytotoxicity in primary cells at concentrations that are not effective against cancer cells.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Primary Cell Health Ensure primary cells are healthy and not stressed before adding this compound. Stressed cells can be more susceptible to apoptosis.
Off-Target Effects This compound may be interacting with pathways essential for normal cell survival that are dysregulated in cancer cells. Consider performing pathway analysis to identify potential off-target interactions.
Differential Metabolism Primary cells may metabolize this compound into a more toxic compound. LC-MS/MS analysis of cell lysates could help identify potential toxic metabolites.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate the expected outcomes of cytotoxicity assays. Note: This data is for illustrative purposes only and should be experimentally determined for your specific cell types.

Table 1: Hypothetical IC50 Values of this compound (µM) after 48h Treatment

Cell TypeThis compound IC50 (µM)
Primary Human Hepatocytes25.5
Primary Human Renal Proximal Tubule Epithelial Cells32.8
Human Breast Cancer (MCF-7)8.2
Human Glioblastoma (U-87)12.1

Table 2: Hypothetical Effect of a Cytoprotective Agent on this compound Cytotoxicity in Primary Cells

Primary Cell TypeThis compound IC50 (µM)This compound + Antioxidant (NAC) IC50 (µM)
Primary Human Astrocytes18.345.1

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[7][10]

  • Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Lehmannine_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria This compound->Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis p1 Seed Primary Cells in 96-well Plate t1 Treat Cells with This compound p1->t1 p2 Prepare this compound Serial Dilutions p2->t1 t2 Incubate for 24/48/72 hours t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate for Formazan Formation a1->a2 a3 Solubilize Crystals a2->a3 a4 Read Absorbance at 570 nm a3->a4 d1 Calculate % Viability a4->d1 d2 Determine IC50 d1->d2

Caption: General workflow for determining this compound cytotoxicity.

References

Lehmannine interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with lehmannine. The following sections offer troubleshooting advice and frequently asked questions regarding potential interference with common assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a quinolizidine alkaloid, a type of naturally occurring chemical compound found in various plants, particularly in the genus Lupinus (lupins).[1][2] Its chemical formula is C₁₅H₂₂N₂O.

Q2: Are there known interferences of this compound with common cell viability assays like MTT or XTT?

Q3: Can this compound interfere with protein quantification assays such as the Bradford assay?

Yes, interference is possible. The Bradford assay relies on the binding of Coomassie Brilliant Blue dye to proteins, primarily interacting with basic and aromatic amino acid residues. This compound, as a nitrogen-containing alkaloid, could potentially interact with the dye, leading to inaccurate protein concentration measurements. It is recommended to perform a control experiment with this compound in the assay buffer without any protein to check for interference.

Q4: What are the known biological activities of this compound and its structural analogs?

This compound belongs to the lupin alkaloids.[1][2] Structurally similar alkaloids, such as cytisine and matrine, have been investigated for their cytotoxic and pharmacological properties.[3][4] These activities often involve the induction of apoptosis and modulation of key signaling pathways, including PI3K/Akt, NF-κB, and MAPK pathways.[5][6][7][8][9] Anagyrine, another related alkaloid, is known to interact with nicotinic acetylcholine receptors.[10][11][12][13]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability in MTT/XTT Assays

Possible Cause: this compound may be directly reducing the tetrazolium salt (MTT or XTT) to its colored formazan product, independent of cellular metabolic activity. This chemical reduction leads to a false-positive signal, suggesting higher cell viability than is actually present.

Troubleshooting Steps:

  • Cell-Free Control:

    • Prepare wells with your complete cell culture medium.

    • Add this compound at the same concentrations used in your experiment.

    • Add the MTT or XTT reagent and incubate for the standard duration.

    • Measure the absorbance. If a color change is observed, it indicates direct reduction by this compound.

  • Alternative Viability Assay:

    • Use a viability assay with a different mechanism, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or a crystal violet assay, which stains total cellular protein.

  • Data Correction:

    • If the interference is consistent and concentration-dependent, you may be able to subtract the background absorbance from the cell-free control from your experimental wells. However, this is less reliable than using an alternative assay.

Issue 2: Inconsistent or Unreliable Results in Bradford Protein Assay

Possible Cause: this compound may be interacting with the Coomassie dye, causing a color change or precipitation that interferes with the absorbance reading.

Troubleshooting Steps:

  • Interference Control:

    • Prepare a set of Bradford assay standards (e.g., BSA) as usual.

    • Prepare a parallel set of standards that also contain this compound at the concentration present in your experimental samples.

    • If the standard curves differ significantly, this compound is interfering with the assay.

  • Alternative Protein Quantification Assay:

    • Consider using a bicinchoninic acid (BCA) protein assay, which is generally less susceptible to interference from small molecules. However, it is still advisable to run a similar interference control with the BCA assay.

  • Sample Dilution:

    • If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a non-interfering level. Ensure the final protein concentration is still within the detection range of the assay.

Quantitative Data Summary

Table 1: Potential Interference of this compound in Common Assays (Hypothetical Data)

Assay TypePotential Interference MechanismRecommended Control ExperimentAlternative Assay
MTT/XTT Assay Direct chemical reduction of tetrazolium saltCell-free assay with this compound and reagentCellTiter-Glo®, Crystal Violet
Bradford Assay Interaction with Coomassie dyeStandard curve with and without this compoundBCA Protein Assay

Experimental Protocols

Protocol 1: Assessing this compound Interference in the MTT Assay
  • Prepare a 96-well plate.

  • In triplicate wells, add cell culture medium without cells.

  • Add serial dilutions of this compound to these wells, corresponding to the concentrations used in your cell-based experiments. Include a vehicle-only control.

  • Add MTT reagent (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Read the absorbance at 570 nm.

  • Analyze the data to determine if this compound causes a concentration-dependent increase in absorbance in the absence of cells.

Protocol 2: Assessing this compound Interference in the Bradford Assay
  • Prepare two sets of protein standards using a known protein like Bovine Serum Albumin (BSA). A typical concentration range is 0 to 2000 µg/mL.

  • For the first set, dilute the BSA standards in the same buffer as your experimental samples.

  • For the second set, dilute the BSA standards in the same buffer, but also add this compound to each standard at the final concentration present in your experimental samples.

  • Add the Bradford reagent to all standards.

  • Incubate for the recommended time (usually 5-10 minutes).

  • Measure the absorbance at 595 nm.

  • Plot the standard curves for both sets. A significant difference in the slope or intercept indicates interference.

Visualizations

Signaling_Pathway_Potential_Lehmannine_Interaction cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK This compound This compound This compound->Receptor Potential Interaction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Crosstalk Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NFkB->Cell_Survival MAPK->Apoptosis

Caption: Potential signaling pathways modulated by this compound based on related alkaloids.

Experimental_Workflow_Troubleshooting Start Unexpected Assay Result with this compound Check_Interference Perform Cell-Free Interference Control Start->Check_Interference Interference_Detected Interference Detected? Check_Interference->Interference_Detected Alternative_Assay Use Alternative Assay (e.g., ATP-based, Crystal Violet) Interference_Detected->Alternative_Assay Yes No_Interference No Interference Detected Interference_Detected->No_Interference No Analyze_Data Analyze and Interpret Data Alternative_Assay->Analyze_Data Biological_Effect Result likely due to Biological Effect of this compound No_Interference->Biological_Effect Biological_Effect->Analyze_Data

Caption: Troubleshooting workflow for unexpected assay results with this compound.

References

Validation & Comparative

Leelamine: A Multi-Pronged Attack on Melanoma Compared to Targeted Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel anti-cancer agent Leelamine reveals a unique mechanism of action that simultaneously targets three critical signaling pathways in melanoma, offering a potential advantage over inhibitors that target single pathways. This guide provides a comparative overview of Leelamine's mechanism and efficacy alongside known inhibitors of the PI3K/Akt, MAPK, and STAT3 pathways, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Leelamine, a natural product derived from the bark of pine trees, has demonstrated potent anti-melanoma activity by disrupting intracellular cholesterol transport. This disruption leads to a cascade of effects, culminating in the simultaneous inhibition of the PI3K/Akt, MAPK, and STAT3 signaling pathways, which are frequently dysregulated in melanoma and drive tumor progression.[1][2] Leelamine exhibits an average half-maximal inhibitory concentration (IC50) of approximately 2 µmol/L in melanoma cell lines.[1][3]

Comparative Analysis of Inhibitor Efficacy

To contextualize the efficacy of Leelamine, this guide presents a comparison with established inhibitors targeting the individual pathways affected by Leelamine. The following tables summarize the IC50 values of these inhibitors in various melanoma cell lines.

Table 1: Leelamine and PI3K/Akt Pathway Inhibitors
InhibitorTargetMelanoma Cell LineIC50 Value
Leelamine Cholesterol Transport (indirectly PI3K/Akt, MAPK, STAT3)UACC 903, 1205 Lu (average)~2 µM
Buparlisib (BKM120)Pan-PI3KVarious Melanoma LinesNot specified, induces apoptosis
GDC-0941PI3Kα/δ451Lu-BR<40% proliferation inhibition
AZD5363AKTMelanoma cells with H2189Y mutationEffective in heterozygous mutants
LY294002PI3KMelanoma cells with H2189Y mutationEffective in heterozygous/homozygous mutants
Table 2: Leelamine and MAPK Pathway Inhibitors
InhibitorTargetMelanoma Cell LineIC50 Value
Leelamine Cholesterol Transport (indirectly PI3K/Akt, MAPK, STAT3)UACC 903, 1205 Lu (average)~2 µM
Vemurafenib (PLX4032)BRAF V600EMEL-XY30.45 µM
DabrafenibBRAF V60023 BRAF V600 mutant linesSensitive: <100 nM
Trametinib (GSK1120212)MEK1/2MEL-XY30.1 nM
Cobimetinib (GDC-0973)MEKMEL-XY30.1 nM
Table 3: Leelamine and STAT3 Pathway Inhibitors
InhibitorTargetMelanoma Cell LineIC50 Value
Leelamine Cholesterol Transport (indirectly PI3K/Akt, MAPK, STAT3)UACC 903, 1205 Lu (average)~2 µM
ShikoninSTAT3A3753.94 µM (24h), 2.48 µM (48h)
A20583.74 µM (24h), 2.12 µM (48h)
NiclosamideSTAT3A375REffective in combination
C188-9STAT3A375REffective in combination

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the signaling pathways targeted by Leelamine and the general workflows for key experimental assays.

Leelamine_Mechanism Leelamine Leelamine Cholesterol_Transport Intracellular Cholesterol Transport Leelamine->Cholesterol_Transport inhibits PI3K_Akt PI3K/Akt Pathway Cholesterol_Transport->PI3K_Akt MAPK MAPK Pathway Cholesterol_Transport->MAPK STAT3 STAT3 Pathway Cholesterol_Transport->STAT3 Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Caption: Leelamine's mechanism of action, inhibiting multiple oncogenic pathways.

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_STAT3 STAT3 Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis1 Apoptosis Akt->Apoptosis1 inhibits Proliferation1 Proliferation mTOR->Proliferation1 promotes RTK2 Receptor Tyrosine Kinase Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Proliferation ERK->Proliferation2 promotes Cytokine_Receptor Cytokine Receptor JAK JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3_dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Gene_Expression Nucleus->Gene_Expression regulates Proliferation3 Proliferation Gene_Expression->Proliferation3 promotes Apoptosis3 Apoptosis Gene_Expression->Apoptosis3 inhibits

Caption: Overview of the PI3K/Akt, MAPK, and STAT3 signaling pathways.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis Seed_Cells Seed Melanoma Cells Treat_Cells Treat with Inhibitor (e.g., Leelamine) Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Protein_Analysis Protein Analysis (e.g., Western Blot) Incubate->Protein_Analysis Data_Analysis1 Determine IC50 Viability_Assay->Data_Analysis1 Measure Absorbance Kinase_Assay In Vitro Kinase Assay Protein_Analysis->Kinase_Assay Data_Analysis2 Assess Pathway Inhibition Protein_Analysis->Data_Analysis2 Detect Protein Levels Data_Analysis3 Determine Ki Kinase_Assay->Data_Analysis3 Measure Kinase Activity

Caption: General experimental workflow for inhibitor testing.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Melanoma cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor (e.g., Leelamine) and a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1][4]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.[6][7][8]

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6][8]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6][9]

  • Wash the membrane three times with TBST for 5-10 minutes each.[6][8]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[8][9]

  • Analyze the band intensities to determine the relative levels of protein expression and phosphorylation.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a specific kinase and the inhibitory effect of a compound.

Materials:

  • Recombinant kinase (e.g., PI3K, MEK, JAK2)

  • Kinase-specific substrate

  • Kinase reaction buffer

  • ATP (including radiolabeled ATP, e.g., [γ-32P]ATP, for some methods)

  • Inhibitor compound

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or methods for detecting phosphorylated substrate)

Procedure:

  • Prepare a reaction mixture containing the recombinant kinase, its specific substrate, and the kinase reaction buffer.

  • Add the inhibitor compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C or 37°C for a defined period (e.g., 30-60 minutes).[10]

  • Stop the reaction (e.g., by adding SDS-PAGE loading buffer or a specific stop solution).

  • Detect the kinase activity. This can be done by:

    • Measuring the amount of ADP produced using a luminescence-based assay like ADP-Glo™.

    • Quantifying the phosphorylation of the substrate via methods such as autoradiography (if using radiolabeled ATP), specific antibodies in an ELISA format, or separation by SDS-PAGE followed by Western blotting for the phosphorylated substrate.[10][11]

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 or Ki value.

This guide provides a foundational comparison of Leelamine to other targeted inhibitors, highlighting its unique multi-pathway inhibitory mechanism. The provided data and protocols are intended to support further investigation into the therapeutic potential of Leelamine and other multi-targeting agents in the treatment of melanoma.

References

Validating Lehmannine's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of lehmannine, a natural product known to inhibit the PI3K/Akt, MAPK, and STAT3 signaling pathways. We present a comparative analysis of this compound with established inhibitors of these pathways, supported by experimental protocols and data presented for easy interpretation.

Comparative Analysis of Inhibitor Potency

CompoundTarget PathwayAssayCell LineIC50
This compound PI3K/Akt, MAPK, STAT3Cell ProliferationMelanoma CellsAverage ~2 µM[1]
Pictilisib (GDC-0941) PI3Kα/δCell-free-3 nM[2][3]
Trametinib (GSK1120212) MEK1/2Cell-free-~2 nM[4][5]
Stattic STAT3Cell-free-5.1 µM[6]

Table 1: Comparison of IC50 values for this compound and alternative inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and selected inhibitors against their respective targets or cellular processes.

Experimental Methodologies for Target Validation

Validating that a compound binds to its intended target within the complex cellular environment is a critical step in drug development. Here, we detail two powerful label-free techniques, the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, along with Western blotting to confirm downstream pathway modulation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins. When a drug binds to its target protein, the protein's melting point increases. This change in thermal stability can be detected and quantified.

Experimental Protocol: CETSA for this compound Target Engagement

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., melanoma cell line A375) to ~80% confluency. Treat cells with this compound (e.g., at 1x, 5x, and 10x the IC50 of cell proliferation) or vehicle control (DMSO) for 1-2 hours.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of the target proteins (e.g., PI3K, MEK1/2, STAT3) and a loading control (e.g., GAPDH) by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is based on the principle that a small molecule binding to a protein can protect it from proteolytic degradation. This protection can be detected by analyzing the protein's integrity after limited proteolysis.

Experimental Protocol: DARTS for this compound Target Engagement

  • Cell Lysis: Harvest and lyse cultured cells (e.g., A375 melanoma cells) in a non-denaturing lysis buffer containing protease inhibitors.

  • Lysate Preparation: Centrifuge the lysate to remove insoluble debris and determine the protein concentration.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound (at various concentrations) or vehicle control (DMSO) for 1 hour at room temperature.

  • Limited Proteolysis: Add a protease, such as pronase or thermolysin, to each sample and incubate for a short period (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and incubation time should be determined empirically.

  • Proteolysis Termination: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer, followed by heating at 95°C for 5 minutes.

  • Analysis: Separate the protein fragments by SDS-PAGE and analyze the integrity of the target proteins (PI3K, MEK1/2, STAT3) by Western blotting. A decrease in protein degradation (i.e., a more intact protein band) in the this compound-treated samples compared to the control indicates target engagement.

Western Blotting for Pathway Modulation

To confirm that target engagement by this compound leads to the inhibition of the respective signaling pathways, the phosphorylation status of key downstream effector proteins can be assessed by Western blotting. A decrease in the phosphorylated form of these proteins indicates pathway inhibition.

Experimental Protocol: Western Blotting for p-Akt, p-ERK, and p-STAT3

  • Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of Akt (p-Akt Ser473), ERK1/2 (p-ERK1/2 Thr202/Tyr204), and STAT3 (p-STAT3 Tyr705). Also, probe for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping the membrane.

  • Detection and Analysis: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the experimental processes and the biological context, we have created diagrams using the Graphviz DOT language.

G cluster_this compound This compound cluster_pathways Target Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K PI3K/Akt Pathway This compound->PI3K Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits proliferation Decreased Proliferation PI3K->proliferation apoptosis Increased Apoptosis PI3K->apoptosis MAPK->proliferation MAPK->apoptosis STAT3->proliferation STAT3->apoptosis G start Start: Cultured Cells treatment Treat with this compound or Vehicle start->treatment heat Heat Shock (Temperature Gradient) treatment->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation (Separate Soluble/Insoluble) lysis->centrifuge sds_page SDS-PAGE centrifuge->sds_page western Western Blot (Detect Target Protein) sds_page->western analysis Data Analysis: Generate Melting Curves western->analysis end End: Target Engagement Validated analysis->end G start Start: Cell Lysate incubation Incubate with this compound or Vehicle start->incubation proteolysis Limited Proteolysis (e.g., Pronase) incubation->proteolysis stop_reaction Stop Proteolysis proteolysis->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western Western Blot (Detect Target Protein) sds_page->western analysis Data Analysis: Compare Protein Integrity western->analysis end End: Target Engagement Validated analysis->end

References

Lehmannine's Receptor Cross-Reactivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of lehmannine, a quinolizidine alkaloid, with other potential receptor targets. Due to the limited direct research on this compound's receptor binding profile, this guide focuses on the known interactions of structurally similar and pharmacologically related compounds, primarily matrine-type alkaloids, to infer the potential cross-reactivity of this compound. The primary receptors of interest for potential cross-reactivity are cholinergic (muscarinic and nicotinic) and opioid (mu and kappa) receptors.

Comparative Binding Affinities

The following table summarizes the available quantitative data on the binding affinities of various quinolizidine alkaloids to muscarinic and nicotinic acetylcholine receptors. This data is crucial for understanding the potential for this compound to interact with these cholinergic systems. Currently, specific binding data for this compound is unavailable in the public domain.

CompoundMuscarinic Receptor (IC50, µM)Nicotinic Receptor (IC50, µM)
13-Hydroxymatrine>1000>1000
Aloperine11018
Ammothamnine>1000>1000
Anagyrine40150
Angustifoline>1000>1000
Baptifoline40150
Cytisine10000.09
Lupanine150>1000
Matrine11018
N-Methylcytisine10000.02
Rhombifoline40150
Sparteine120>1000
13-Angeloyl-oxylupanine150>1000
13-Tigloyl-oxylupanine150>1000

Data sourced from a study on the binding of quinolizidine alkaloids to nicotinic and muscarinic acetylcholine receptors.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine receptor binding affinity and cross-reactivity.

Radioligand Binding Assay for Muscarinic and Nicotinic Receptors

This protocol is based on the methodology used to generate the data in the table above.

1. Membrane Preparation:

  • Porcine brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a final volume of 250 µL containing the membrane preparation, a radiolabeled ligand, and the test compound (e.g., a quinolizidine alkaloid) at various concentrations.

  • For muscarinic receptors, [3H]-quinuclidinyl benzilate ([3H]QNB) is a commonly used radioligand.

  • For nicotinic receptors, [3H]-nicotine or [3H]-epibatidine can be used.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., atropine for muscarinic receptors or nicotine for nicotinic receptors).

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Opioid Receptor Binding Assay

This is a general protocol for determining the binding affinity of compounds to mu (µ) and kappa (κ) opioid receptors.

1. Membrane Preparation:

  • Brain tissue (e.g., from rats or guinea pigs) or cells expressing the specific opioid receptor subtype are homogenized in a suitable buffer.

  • The homogenate is centrifuged to obtain a crude membrane fraction, which is then washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay mixture contains the membrane preparation, a selective radiolabeled ligand, and the test compound at various concentrations.

  • For µ-opioid receptors, [3H]-DAMGO is a commonly used radioligand.

  • For κ-opioid receptors, [3H]-U69,593 is a common choice.

  • Non-specific binding is determined using a high concentration of a non-labeled opioid antagonist like naloxone.

  • The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Similar to the cholinergic receptor assay, the reaction is terminated by rapid filtration.

  • The filters are washed, and the bound radioactivity is quantified by liquid scintillation counting.

4. Data Analysis:

  • IC50 values are determined by analyzing the competition binding curves.

  • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, which also requires the dissociation constant (Kd) of the radioligand.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the receptors of interest and a general workflow for assessing receptor cross-reactivity.

G cluster_muscarinic Muscarinic Receptor Signaling cluster_nicotinic Nicotinic Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Activate PLC Phospholipase C Gq_11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 nAChR Nicotinic ACh Receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Agonist Binding Na_Ca_influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_influx Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Cellular_Response2 Cellular Response Depolarization->Cellular_Response2

Figure 1: Cholinergic Receptor Signaling Pathways

G cluster_opioid Opioid Receptor Signaling Mu_Kappa μ/κ Opioid Receptors Gi_o Gi/o Mu_Kappa->Gi_o Activate AC Adenylyl Cyclase Gi_o->AC Inhibit K_channel K+ Channel Activation Gi_o->K_channel Ca_channel Ca2+ Channel Inhibition Gi_o->Ca_channel cAMP ↓ cAMP AC->cAMP Cellular_Response3 ↓ Neuronal Excitability cAMP->Cellular_Response3 K_channel->Cellular_Response3 Ca_channel->Cellular_Response3

Figure 2: Opioid Receptor Signaling Pathways

G cluster_workflow Receptor Cross-Reactivity Workflow start Select Test Compound (e.g., this compound) receptor_panel Primary & Secondary Receptor Panel Screening start->receptor_panel binding_assay Radioligand Binding Assays (IC50/Ki Determination) receptor_panel->binding_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay data_analysis Data Analysis & Selectivity Profiling functional_assay->data_analysis conclusion Conclusion on Cross-Reactivity data_analysis->conclusion

Figure 3: Experimental Workflow for Cross-Reactivity

A Head-to-Head Comparison of Leelamine Derivatives in Melanoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leelamine and its synthesized derivatives, focusing on their anti-melanoma activity. The data presented is based on the findings from Gowda et al., "Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport," published in Oncotarget (2017).

Data Presentation: Comparative Efficacy in Melanoma Cell Lines

The anti-proliferative activities of Leelamine and its derivatives were assessed against two human melanoma cell lines, UACC 903 and 1205 Lu. The half-maximal inhibitory concentration (IC50) values are summarized below. A lower IC50 value indicates greater potency.

CompoundDerivative TypeModificationIC50 (µM) in UACC 903IC50 (µM) in 1205 Lu
Leelamine Parent Compound-~1.8~2.2
5a Leelamine DerivativeAmidation of the primary amine with a trifluoroacetyl group1.22.0
5b Leelamine DerivativeAmidation of the primary amine with a tribromoacetyl group1.01.8
5c Leelamine DerivativeAmidation of the primary amine with a bulkier group> 10> 10
Abietic Acid Structural AnalogCarboxylic acid instead of amineInactiveInactive
4a Abietic Acid DerivativeReplacement of carboxylic acid with an amino group~2.5~3.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Synthesis of Leelamine Derivatives (5a, 5b, 5c)

General Procedure for Amidation of Leelamine:

  • Starting Material: Leelamine (dehydroabietylamine).

  • Reaction: Leelamine is reacted with an appropriate acylating agent (e.g., trifluoroacetic anhydride for 5a, tribromoacetic anhydride for 5b) in an inert solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA).

  • Reaction Conditions: The reaction is typically carried out at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.[1]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: UACC 903 and 1205 Lu melanoma cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Leelamine or its derivatives for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values are calculated from dose-response curves.

Intracellular Cholesterol Transport Assay (Filipin Staining)
  • Cell Culture and Treatment: Melanoma cells are grown on coverslips and treated with Leelamine or its derivatives at their respective IC50 concentrations for 24 hours.

  • Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 30 minutes.

  • Quenching: The fixation is quenched by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Staining: Cells are stained with Filipin III (50 µg/mL in PBS with 10% fetal bovine serum) for 2 hours in the dark. Filipin is a fluorescent compound that specifically binds to unesterified cholesterol.

  • Imaging: After washing with PBS, the coverslips are mounted on slides and visualized using a fluorescence microscope with a UV filter. Increased fluorescence intensity within the cells indicates the accumulation of intracellular cholesterol, signifying inhibition of cholesterol transport.[2][3]

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Melanoma cells are treated with the compounds for the desired time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Mandatory Visualizations

Signaling Pathway of Leelamine Derivatives

Leelamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lysosome Lysosome RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pAKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation pERK->Transcription STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation pSTAT3->Transcription Cholesterol Cholesterol Transport Cholesterol->RTK Required for Endocytosis & Signaling NPC1 NPC1 Leelamine Leelamine & Active Derivatives (e.g., 5a, 5b, 4a) Leelamine->NPC1 Binds to & Inhibits Inhibition->pAKT Inhibition Inhibition->pERK Inhibition Inhibition->pSTAT3 Inhibition

Caption: Mechanism of action of Leelamine and its active derivatives.

Experimental Workflow: Cell Viability Assessment

Cell_Viability_Workflow start Start seed_cells Seed Melanoma Cells (UACC 903, 1205 Lu) in 96-well plates start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_compounds Treat with Leelamine Derivatives (Varying Concentrations) incubate_overnight->treat_compounds incubate_48h Incubate for 48 hours treat_compounds->incubate_48h add_mtt Add MTT Reagent (5 mg/mL) incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Remove Medium, Add DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 values of Leelamine derivatives.

References

A Meta-Analysis of Leelamine Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive meta-analysis of the bioactive properties of Leelamine, a diterpene amine derived from the bark of pine trees. It is important to note that the initial search for "Lehmannine" did not yield significant results in the scientific literature, suggesting a potential misspelling or a less-studied compound. The available research predominantly focuses on "Leelamine," and therefore, this analysis will concentrate on the bioactivities of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of Leelamine's anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed methodologies.

Anticancer Bioactivity

Leelamine has demonstrated significant anticancer properties across various cancer types, most notably melanoma, breast cancer, and prostate cancer.[1][2][3] The primary mechanism of its anticancer action is attributed to its lysosomotropic nature.[4][5] As a weakly basic amine, Leelamine accumulates in the acidic environment of lysosomes, leading to the disruption of intracellular cholesterol transport.[6][7][8] This inhibition of cholesterol trafficking has profound downstream effects on cancer cell survival and proliferation by shutting down key oncogenic signaling pathways.[1][4]

Quantitative Analysis of Anticancer Efficacy

The following table summarizes the key quantitative data on the anticancer activity of Leelamine and its derivatives from various studies.

CompoundCancer TypeCell Line(s)BioassayEndpointResultCitation(s)
LeelamineMelanomaUACC-903, 1205LuApoptosis AssayApoptosis InductionInduces apoptosis at 3 µM[9]
LeelamineProstate Cancer22Rv1, LNCaPWestern BlotcMyc ExpressionDecreased expression at 2.5 and 5 µM[10]
LeelaminePyruvate Dehydrogenase Kinase (PDK) Inhibition-Enzyme AssayIC509.5 µM[9][11]
Leelamine Derivative (5a)MelanomaUACC-903, 1205LuCell ViabilityIC501.2 µM, 2.0 µM[4]
Leelamine Derivative (5b)MelanomaUACC-903, 1205LuCell ViabilityIC501.0 µM, 1.8 µM[4]
Abietic Acid Derivative (4a)Melanoma-In vivo tumor growthTumor InhibitionSimilar efficacy to Leelamine[4]

Signaling Pathways Modulated by Leelamine

Leelamine's disruption of cholesterol homeostasis leads to the inhibition of several critical signaling pathways that are often constitutively active in cancer cells, including the PI3K/Akt, MAPK, and STAT3 pathways.[1][6][12][13][14] This multi-targeted approach is a promising strategy to overcome drug resistance that can arise from targeting single proteins.[12] The inhibition of these pathways ultimately leads to decreased cell proliferation and increased apoptosis.[12]

Leelamine_Signaling_Pathway Leelamine's Mechanism of Anticancer Activity Leelamine Leelamine Lysosome Lysosome Accumulation Leelamine->Lysosome Cholesterol Inhibition of Intracellular Cholesterol Transport Lysosome->Cholesterol RTK Receptor Tyrosine Kinase (RTK) Signaling Disruption Cholesterol->RTK leads to PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt inhibits MAPK MAPK Pathway RTK->MAPK inhibits STAT3 STAT3 Pathway RTK->STAT3 inhibits Proliferation Decreased Cell Proliferation PI3K_Akt->Proliferation results in Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis results in MAPK->Proliferation results in MAPK->Apoptosis results in STAT3->Proliferation results in STAT3->Apoptosis results in

Caption: Leelamine's mechanism of action in cancer cells.

Experimental Protocols

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Leelamine or control vehicle for specified time periods (e.g., 24, 48, 72 hours).[15]

    • Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Western Blot Analysis for Signaling Pathway Proteins:

    • Cancer cells are treated with Leelamine or control for designated times.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total Akt, ERK, STAT3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][13][15]

  • Wound Healing Assay for Cell Migration:

    • Cells are grown to confluence in a multi-well plate.

    • A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.[15]

    • The cells are washed to remove debris and then treated with Leelamine or control.

    • Images of the wound are captured at different time points (e.g., 0 and 24 hours).[15]

    • The rate of wound closure is measured to assess cell migration.[15]

Anti-inflammatory Bioactivity

Currently, there is limited direct scientific evidence available to substantiate the anti-inflammatory properties of Leelamine. While some studies on related natural products hint at potential anti-inflammatory pathways, dedicated research on Leelamine's effects on inflammatory markers and signaling cascades is lacking. Further investigation is required to determine if Leelamine has a significant role in modulating inflammatory responses.

Antimicrobial Bioactivity

The antimicrobial activity of Leelamine appears to be selective. One study has reported its effectiveness against the plant pathogenic fungus Botrytis cinerea.

Quantitative Analysis of Antimicrobial Efficacy

CompoundOrganismBioassayEndpointResultCitation(s)
LeelamineBotrytis cinerea (plant pathogenic fungus)Antifungal Susceptibility TestEC5070 µM[9]

There is currently a lack of comprehensive studies investigating the broader antimicrobial spectrum of Leelamine, including its effects on various bacterial and other fungal species.

This meta-analysis highlights Leelamine as a promising bioactive compound, particularly in the field of oncology. Its unique mechanism of action, involving the disruption of intracellular cholesterol transport and the subsequent inhibition of multiple oncogenic signaling pathways, presents a compelling case for its further development as a cancer therapeutic. While its anticancer properties are relatively well-documented, its potential as an anti-inflammatory or broad-spectrum antimicrobial agent remains largely unexplored. Future research should focus on elucidating these potential bioactivities and expanding the preclinical and clinical evaluation of Leelamine and its derivatives.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lehmannine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Lehmannine, a quinolizidine alkaloid. Adherence to these protocols is critical due to the compound's inherent toxicity.

This compound: Chemical and Safety Data

A clear understanding of this compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₁₅H₂₂N₂O[1]
Molecular Weight 246.35 g/mol [1]
CAS Number 58480-54-9[1]
GHS Hazard Class Acute toxicity, Oral (Category 4)[1]
Acute aquatic toxicity (Category 1)[1]
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed.[1]
H410: Very toxic to aquatic life with long lasting effects.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocol: Spill Decontamination

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and prevent wider contamination.

Objective: To safely contain, decontaminate, and prepare for disposal of spilled this compound.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles with side-shields, protective gloves (nitrile or neoprene), impervious clothing (lab coat), suitable respirator.

  • Absorbent material (diatomite, universal binders).

  • Decontamination solution: Alcohol (e.g., 70% ethanol).

  • Sealable, labeled hazardous waste container.

  • Scoop and dustpan or other suitable tools for collecting solid waste.

Procedure:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to avoid inhalation of any dust or aerosols.[1]

  • Don PPE: Before addressing the spill, put on all required personal protective equipment.

  • Contain the Spill: For liquid solutions, cover the spill with an absorbent material like diatomite or universal binders. For solid powder, carefully scoop the material to avoid generating dust.

  • Decontaminate Surfaces: Once the bulk of the spill is collected, decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[1]

  • Collect Waste: Place all contaminated materials, including the absorbent, used cleaning supplies, and any contaminated PPE, into a sealable hazardous waste container.

  • Label and Store: Clearly label the waste container as "Hazardous Waste: Contains this compound" and store it in a designated satellite accumulation area, away from incompatible materials.[1]

This compound Disposal Workflow

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.

LehmannineDisposalWorkflow This compound Disposal Workflow A 1. Waste Generation (e.g., unused product, contaminated labware) B 2. Segregation Separate from incompatible materials (strong acids/alkalis, oxidizers) A->B Avoid mixing C 3. Containment Place in a sealed, non-reactive container B->C Prevent reactions D 4. Labeling Clearly mark as 'Hazardous Waste: this compound' C->D Ensure clear identification E 5. Temporary Storage Store in a designated Satellite Accumulation Area (SAA) D->E Safe short-term holding F 6. Professional Disposal Arrange for pickup by an approved hazardous waste disposal service E->F Regulatory Compliance G 7. Documentation Maintain records of disposal (manifests, certificates of destruction) F->G Maintain chain of custody

References

Personal protective equipment for handling Lehmannine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Lehmannine. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Chemical Properties

This compound is an alkaloid compound that presents specific health and environmental hazards. A summary of its key properties is provided below.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Chemical Formula C₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol
CAS Number 58480-54-9
Appearance Solid
Solubility No data available
Storage Temperature -20°C (powder) or -80°C (in solvent)

Table 2: GHS Hazard Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure. The following PPE is required:

  • Eye Protection : Safety goggles with side-shields are essential to protect against splashes and airborne particles.[1]

  • Hand Protection : Wear protective gloves. Given the powdered nature of this compound and its toxicity, double-gloving with nitrile gloves is recommended to provide a robust barrier.[2] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[2]

  • Body Protection : An impervious lab coat or gown should be worn to protect the skin from contamination.[1]

  • Respiratory Protection : A suitable respirator is required, especially when handling the powdered form, to prevent inhalation. An N95 or higher-rated particulate respirator is recommended.[2][3][4]

Operational Plan: Donning and Doffing of PPE

A strict protocol for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer layer over cuffs) Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat/Gown Doff1->Doff2 Doff3 3. Remove Goggles/Face Shield Doff2->Doff3 Doff4 4. Remove Respirator Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring laboratory safety.

Experimental Protocol: Safe Handling of this compound Powder

  • Preparation :

    • Ensure a designated handling area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible.[1]

    • Assemble all necessary equipment, including a calibrated scale, spatulas, and weighing paper, within a chemical fume hood or other ventilated enclosure.

  • Handling :

    • Perform all manipulations of this compound powder within a certified chemical fume hood to avoid inhalation of dust.[1]

    • Use appropriate tools (e.g., spatulas) to handle the powder, avoiding direct contact.

    • Close the container tightly immediately after use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that came into contact with this compound.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Storage :

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]

  • For powdered this compound, store at -20°C. If in solvent, store at -80°C.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

  • Store away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.

Table 3: First Aid Measures for this compound Exposure [1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and call a poison center.

Operational Plan: Chemical Spill Response

A clear and practiced spill response plan is essential.

Spill_Response Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess the Spill (Size & Hazard) Alert->Assess PPE 3. Don Appropriate PPE Assess->PPE Contain 4. Contain the Spill (Absorbent Material) PPE->Contain Clean 5. Clean Up Spill Debris Contain->Clean Decontaminate 6. Decontaminate the Area Clean->Decontaminate Dispose 7. Dispose of Contaminated Waste Decontaminate->Dispose Report 8. Report the Incident Dispose->Report

Caption: Chemical Spill Response Workflow.

Experimental Protocol: Minor Spill Cleanup

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE : Put on the required PPE, including double gloves, safety goggles, a lab coat, and a respirator.

  • Containment : For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, surround the spill with an absorbent material like diatomite or a universal binder, working from the outside in.[1]

  • Cleanup : Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination : Decontaminate the spill area and any equipment used for cleanup with alcohol or a suitable laboratory decontaminant.[1]

  • Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Operational Plan: Waste Disposal

  • Segregation : All this compound-contaminated waste, including unused product, contaminated labware (pipette tips, tubes), and PPE, must be segregated from regular laboratory waste.

  • Containment :

    • Solid waste should be placed in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid waste should be collected in a compatible, sealed container, also clearly labeled.

  • Labeling : All waste containers must be labeled as "Hazardous Waste" and include the name "this compound" and the associated hazards (Toxic, Environmental Hazard).

  • Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][5] Do not dispose of this compound down the drain or in regular trash.[1]

Disposal_Plan Start This compound-Contaminated Waste (Solid & Liquid) Segregate 1. Segregate from General Waste Start->Segregate Contain 2. Place in Labeled, Sealed Containers Segregate->Contain Label 3. Label as 'Hazardous Waste - this compound' Contain->Label Store 4. Store in Designated Area Label->Store Arrange 5. Arrange for Professional Disposal Store->Arrange End Proper Disposal Arrange->End

Caption: this compound Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.